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Mastoparan-V2

Cat. No.: B1576109
Attention: For research use only. Not for human or veterinary use.
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Description

Mastoparan-V2 is a cationic, amphipathic tetradecapeptide (Ile-Asn-Trp-Lys-Lys-Ile-Lys-Ser-Leu-Ile-Lys-Ala-Ala-Met-Ser-NH2) originally isolated from the venom of the common wasp, Vespula vulgaris . This peptide is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. As a member of the mastoparan family, this compound exhibits a random coil structure in aqueous solutions but adopts an alpha-helical conformation upon interaction with lipid membranes, a characteristic critical to its bioactivity . Its primary research applications include the study of innate immune responses and antimicrobial agents. This compound has demonstrated antimicrobial activity against various microbial pathogens, making it a valuable tool for investigating new pathways to combat antibiotic-resistant bacteria . Furthermore, it acts as a chemotactic agent for polymorphonuclear leukocytes (PMNLs) , providing a model compound for studying the recruitment and activation of immune cells . The peptide's mechanism of action is primarily attributed to its ability to interact with phospholipid bilayers of cell membranes . Researchers utilize this compound to explore the structure-activity relationships of cationic amphipathic peptides, including the roles of hydrophobicity, net charge, and amphiphilicity in determining specificity and hemolytic potential . Its properties make it a relevant candidate for developing novel anti-infectives and for fundamental research in biophysics and immunology.

Properties

bioactivity

Antibacterial

sequence

INWKKIKSLIKAAMS

Origin of Product

United States

Structural Elucidation and Structure Activity Relationships of Mastoparan V2

Conformational Analysis of Mastoparan (B549812) Peptides in Aqueous and Membrane-Mimetic Environments

The biological activity of mastoparan peptides is intrinsically linked to their ability to undergo significant conformational changes in response to their local environment. mdpi.com This transition is a hallmark of this peptide family and a primary determinant of its interaction with cell membranes.

Predominant α-Helical Secondary Structure

In a simple aqueous solution, mastoparan peptides generally exist in a disordered or random-coil conformation. mdpi.comijbs.comnih.gov However, upon exposure to a membrane-mimetic environment, such as in the presence of organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or upon binding to phospholipid membranes, they undergo a dramatic structural transition to a predominantly α-helical secondary structure. mdpi.comijbs.comnih.govresearchgate.netnih.gov

This conformational change has been extensively documented using spectroscopic techniques. Circular Dichroism (CD) spectroscopy is a key tool for this analysis. nih.gov CD spectra of mastoparans in water typically show a single negative band characteristic of a random coil. mdpi.comnih.gov In contrast, in the presence of TFE or lipid vesicles, the spectra exhibit two distinct negative bands around 208 nm and 222 nm, which is the signature of an α-helical conformation. mdpi.comresearchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also confirmed the formation of an α-helix upon the peptide's interaction with phospholipid micelles. nih.govmdpi.com The degree of α-helicity is considered to be directly related to the peptide's ability to embed itself into the hydrophobic core of a membrane and cause disruption. mdpi.com

Table 1: Secondary Structure of Mastoparan Analogs in Different Environments
PeptideEnvironmentPredominant Structureα-Helix Content (%)Source
Mastoparan (MpVT)WaterUnordered/Random CoilNot specified mdpi.comnih.gov
Mastoparan (MpVT)40% TFEα-HelixNot specified mdpi.comnih.gov
Mastoparan-C (MP-C)Aqueous BufferRandom CoilNot specified ijbs.com
Mastoparan-C (MP-C)50% TFEα-HelixNot specified ijbs.com
[I5, R8] MastoparanWaterRandom Coil34.27% mdpi.com
[I5, R8] Mastoparan50% TFEα-Helix>100% (strong signal) mdpi.com

Amphipathic Nature and its Role in Biological Activity

The α-helical structure adopted by mastoparans is not merely a structural change but a crucial feature that gives rise to its amphipathic character. mdpi.commdpi.com Amphipathicity refers to the spatial segregation of hydrophobic (non-polar) and hydrophilic (polar/charged) amino acid residues on opposite faces of the helix. mdpi.commdpi.com Helical wheel diagrams clearly illustrate this arrangement, with hydrophobic residues like leucine, isoleucine, and alanine (B10760859) clustering on one side, while cationic lysine (B10760008) residues are positioned on the other. researchgate.netqeios.commdpi.com

This amphipathic conformation is fundamental to the peptide's biological activity. mdpi.comqeios.com The positively charged, hydrophilic face facilitates the initial electrostatic attraction and binding to the negatively charged components of target cell membranes (like bacterial membranes rich in acidic phospholipids). nih.gov Subsequently, the hydrophobic face can penetrate and disrupt the lipid bilayer's hydrophobic core, leading to increased membrane permeability and cell lysis. nih.govqeios.comnih.gov The balance between hydrophobicity and charge, dictated by the amphipathic structure, is therefore critical for membrane interaction and the resulting biological effects. mdpi.com

Determinants of Mastoparan-V2 Functionality

Influence of Amino Acid Residues on Activity (e.g., Lysine, Hydrophobic Residues)

Mastoparans are characterized by a high content of hydrophobic amino acids and the presence of two to four lysine residues. ijbs.comqeios.comebi.ac.uk The number and positioning of these residues are critical determinants of activity.

Lysine Residues : The cationic nature of mastoparans, imparted by lysine residues, is essential for their function. qeios.com These positively charged residues are crucial for the initial interaction with the negatively charged surfaces of microbial membranes. nih.gov Studies involving "Lys scan" analogues, where lysines are systematically introduced or moved, have shown that the distribution of these charges on the hydrophilic face is a key factor for antimicrobial activity. core.ac.uk For instance, optimizing antibacterial activity often requires placing four to six lysine residues between positions 4 and 11 of the peptide chain. nih.gov Conversely, the specific placement of one or two lysines at central positions (like 8 and/or 9) appears optimal for mast cell degranulation activity. nih.gov

Table 2: Effect of Amino Acid Substitutions on Mastoparan Activity
Peptide Analog (Base)ModificationKey FindingSource
MpVTSubstitution of PhenylalanineResulted in higher antibacterial activity without increasing toxicity. researchgate.netnih.gov
MpVTDeletion of 3 C-terminal residuesDecreased antibacterial and hemolytic activity due to reduced α-helix length. mdpi.comresearchgate.net
Mastoparan-XAlanine substitution at position 1 or 14Increased target selectivity (membrane selectivity) but decreased bactericidal potency. plos.org
MastoparanLysine scanning (varying number and position)Antibiotic activity was directly dependent on the extension of the hydrophilic surface (4-6 Lys residues optimal). nih.gov

Role of C-Terminal Amidation in Peptide Potency and Mechanism

A common feature of naturally occurring mastoparan peptides is the amidation of the C-terminal amino acid. ijbs.commdpi.com This post-translational modification involves replacing the C-terminal carboxyl group (-COOH) with an amide group (-CONH2). This seemingly minor change has a significant impact on the peptide's potency and mechanism. nih.gov

Amidation neutralizes the negative charge of the carboxyl group, thereby increasing the peptide's net positive charge. nih.gov This enhancement of cationicity strengthens the initial electrostatic attraction to negatively charged membranes. nih.gov Comparative studies have shown that amidated mastoparan (Mastoparan-NH2) is significantly more potent—by as much as 8 to 11-fold—than its non-amidated counterpart (Mastoparan-COOH). nih.gov Furthermore, C-terminal amidation promotes deeper peptide-membrane interactions and enhances the peptide's propensity to adopt the active α-helical conformation, which can alter both its potency and its lytic mechanism. nih.gov

Interaction of this compound with Biological Membranes and Membrane Mimetics

The primary mode of action for mastoparan peptides involves direct interaction with and disruption of biological membranes. qeios.com This interaction is a multi-step process governed by the peptide's structural features and the composition of the target membrane.

The process begins with the peptide, initially in a random coil state, being electrostatically attracted to the surface of a target membrane. ijbs.comnih.gov Mastoparans show a preference for membranes containing acidic (anionic) phospholipids, such as phosphatidylglycerol (PG), which are abundant in bacterial cytoplasmic membranes but less common in the outer leaflet of mammalian cells like erythrocytes. nih.gov This preference contributes to their selective antimicrobial activity.

Upon binding to the membrane surface, the peptide undergoes the critical conformational change to an amphipathic α-helix. nih.govqeios.com This structural rearrangement allows the hydrophobic face of the helix to insert into the non-polar acyl chain region of the lipid bilayer. nih.gov This penetration disrupts the normal lipid packing, increases the permeability of the membrane, and can lead to the leakage of cellular contents and ultimately cell death. qeios.comnih.gov Studies using model membranes like liposomes have shown that mastoparan increases their permeability, particularly in those composed of lipids that mimic bacterial membranes (e.g., phosphatidylethanolamine (B1630911) and phosphatidylglycerol). nih.gov The interaction can also decrease the phase transition temperature of certain lipids, indicating a significant fluidizing effect on the membrane. nih.gov

Mechanisms of Membrane Perturbation and Permeabilization

The primary mechanism by which this compound and related peptides exert their effects is through the perturbation and permeabilization of cell membranes. mdpi.commdpi.com Upon encountering a membrane, mastoparans undergo a conformational change from a random coil in an aqueous solution to an α-helical structure. mdpi.comwikipedia.org This induced α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. mdpi.comnih.gov

The positively charged residues, typically lysines, on the hydrophilic face are thought to initiate contact with the negatively charged components of the cell membrane through electrostatic interactions. tandfonline.com Following this initial binding, the hydrophobic face of the helix inserts into the lipid bilayer core. tandfonline.comnih.gov This insertion disrupts the normal packing of the phospholipids, leading to membrane destabilization. mdpi.comnih.gov

Several models have been proposed to describe the subsequent membrane permeabilization:

Pore Formation: Mastoparans can aggregate within the membrane to form pores or channels, leading to the leakage of cellular contents. rcsb.orgacs.org Evidence suggests that mastoparan can exist in both in-plane and transmembrane orientations within the bilayer, with the transmembrane alignment being conducive to pore formation. rcsb.org

Carpet-like Mechanism: In this model, the peptides accumulate on the membrane surface, disrupting the bilayer integrity once a threshold concentration is reached, leading to the formation of transient holes or micelles.

Graded Leakage: Studies with giant unilamellar vesicles (GUVs) have shown that some mastoparans induce a gradual leakage of contents, suggesting a transient interruption of the membrane's barrier properties rather than the formation of stable pores. acs.org The bilayer can recover its continuity, but this may result in an inhomogeneous structure with peptide-lipid aggregates. acs.org

The C-terminal amidation of mastoparans is crucial for stabilizing the α-helical conformation, which in turn enhances its ability to perturb the membrane. mdpi.comnih.gov The degree of α-helicity is directly related to the peptide's ability to disturb the membrane. mdpi.com

Distinction Between Phospholipid Interaction and Specific Protein Binding

While the primary mode of action for this compound involves direct interaction with the lipid bilayer, some mastoparans are also known to interact with and activate specific membrane-bound proteins, most notably G-proteins. frontiersin.orgwikipedia.orgnih.gov Mastoparan-X, for example, has been shown to directly activate G-proteins, mimicking the function of G-protein-coupled receptors (GPCRs). nih.gov This activation is believed to occur because the membrane-bound conformation of the peptide structurally resembles that of an activated GPCR. wikipedia.orgnih.gov

However, the membrane-perturbing effects of mastoparans can occur independently of G-protein activation. nih.gov Studies have shown that mastoparan can induce leakage of cellular components like fura-2 (B149405) and lactate (B86563) dehydrogenase, indicating a direct effect on membrane permeability. nih.govnih.gov Therefore, the biological effects of mastoparans can be a combination of two distinct but potentially synergistic mechanisms:

Direct Membrane Disruption: Leading to cell lysis and leakage of intracellular contents. This is a non-specific interaction primarily driven by the peptide's physicochemical properties and the lipid composition of the membrane. mdpi.comnih.gov

Specific Protein Interaction: Activation of membrane proteins like G-proteins and phospholipases, which triggers intracellular signaling cascades. frontiersin.orgwikipedia.org

The relative contribution of each mechanism likely depends on the specific mastoparan analog, its concentration, and the cell type.

Effects of Membrane Lipid Composition on Interaction

The lipid composition of the target membrane significantly influences the interaction and activity of this compound and its analogs. mdpi.comacs.org Key factors include:

Anionic Lipids: The presence of anionic phospholipids, such as phosphatidylglycerol (PG) and phosphatidylserine (B164497) (PS), enhances the initial electrostatic attraction between the cationic peptide and the membrane. tandfonline.com This is a primary determinant for the binding of mastoparans to bacterial membranes, which are typically rich in anionic lipids.

Cholesterol and Sphingolipids: The presence of cholesterol and sphingolipids, which are components of lipid rafts in eukaryotic cells, can modulate the interaction. wikipedia.org Lipid rafts are more ordered and tightly packed than the surrounding bilayer, which could influence the insertion and pore-forming ability of the peptide. wikipedia.org

Membrane Fluidity: The fluidity of the membrane, determined by the acyl chain length and saturation of the phospholipids, can affect the ease with which the peptide can insert into the bilayer. Mastoparan-X has been shown to maintain its α-helical conformation in both the gel and liquid-crystalline phases of membranes. nih.gov

Zwitterionic Lipids: The interaction with zwitterionic phospholipids, such as phosphatidylcholine (PC), which is prevalent in the outer leaflet of eukaryotic cell membranes, is generally weaker and more dependent on hydrophobic interactions. mdpi.comtandfonline.com The hemolytic activity of mastoparans is correlated with their ability to interact with and perturb these zwitterionic membranes. mdpi.com

Studies using model membranes have demonstrated these effects. For instance, solid-state NMR studies showed that mastoparan can induce phase separation in mixed lipid bilayers of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylglycerol (DMPG), leading to the formation of a DMPG-rich phase where the peptide preferentially localizes. rcsb.org

Table of Research Findings on Mastoparan-Membrane Interactions

Mastoparan AnalogMembrane SystemKey FindingsReference
MastoparanDMPC/DMPG bilayersInduces partial phase separation, leading to a DMPG-rich phase. Exists in both in-plane and transmembrane orientations. rcsb.org
Mastoparan-XPerdeuterated phospholipid vesiclesThe C-terminal 12 residues form an amphipathic α-helix upon membrane binding. nih.gov
Protonectarina-MPAnionic and zwitterionic vesiclesC-terminal amidation stabilizes the α-helical structure, leading to deeper membrane interaction. nih.gov
Mastoparan-AFE. coli O157:H7Causes dose-dependent membrane permeabilization. mdpi.com
Polybia-MP-1, N2-Polybia-MP-1, Mastoparan XPOPC/POPG GUVsInduce graded leakage and the formation of peptide-lipid clusters on the vesicle surface. acs.org
Mastoparan BSDS and DPC micellesStrong electrostatic interactions with anionic SDS micelles are crucial for binding. The indole (B1671886) ring of Trp9 inserts into the membrane. tandfonline.com

Molecular Mechanisms of Action of Mastoparan Peptides

G Protein Activation Pathways

Mastoparan (B549812) peptides are notable for their ability to directly activate heterotrimeric guanine (B1146940) nucleotide-binding proteins (G proteins), bypassing the need for conventional G protein-coupled receptor (GPCR) stimulation.

Mastoparans are understood to function by structurally mimicking the intracellular loops of GPCRs. researchgate.netnih.gov Upon insertion into the cell membrane, mastoparan peptides adopt an amphipathic α-helical conformation. researchgate.netnih.gov This structure is believed to present a cationic, receptor-like surface that can directly engage and activate G proteins. nih.govnih.gov This interaction is competitive, as mastoparan can block the ability of a receptor to bind to its G protein, suggesting they may share a common binding site on the G protein subunit. nih.govmatilda.science

The activation of G proteins by mastoparan involves the promotion of guanine nucleotide exchange on the Gα subunit. nih.govnih.gov In its resting state, Gα is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Mastoparan facilitates the release of this bound GDP, allowing the more abundant guanosine triphosphate (GTP) to take its place. researchgate.netnih.gov This exchange converts the G protein to its active, GTP-bound state. researchgate.net Furthermore, mastoparans have been shown to increase the intrinsic GTPase activity of G proteins, which is the process that hydrolyzes GTP back to GDP to terminate the signal. researchgate.netnih.govnih.gov

Mastoparan peptides exhibit preferential activation of the Gi/o family of G proteins over the Gs family. caymanchem.comnih.gov The Gi subtype is known to inhibit the enzyme adenylyl cyclase, while Gs stimulates it. nih.govnih.gov Studies have confirmed the presence of Gαi1, Gαi2, and Gαi3 subtypes in target cells like erythrocytes, and the effects of mastoparan are sensitive to pertussis toxin (PTX), which specifically ADP-ribosylates and inactivates Gi/o proteins. nih.govphysiology.org This sensitivity to PTX is a key indicator that the peptide's action is mediated through the Gi/o pathway. researchgate.netnih.govphysiology.org

Summary of Mastoparan Effects on G Protein Subtypes
G Protein SubtypePrimary EffectEffector EnzymeMastoparan ActivityPertussis Toxin Sensitivity
GαiInhibitoryAdenylyl CyclasePotent ActivationSensitive
GαoInhibitory/OtherVariousPotent ActivationSensitive
GαsStimulatoryAdenylyl CyclaseWeak ActivationInsensitive

The activation of Gi/o proteins by mastoparan initiates critical downstream signaling cascades. qeios.com The activated G protein can stimulate phospholipase C (PLC), which hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol. annualreviews.org IP3 subsequently binds to receptors on intracellular organelles like the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. annualreviews.orgoup.com This mobilization of intracellular Ca2+ is a key outcome of mastoparan activity. qeios.comnih.gov Studies in human polymorphonuclear leukocytes have shown that mastoparan induces a rapid, transient, and pertussis toxin-sensitive increase in both IP3 production and intracellular Ca2+. nih.gov

Differential Modulation of Heterotrimeric G Protein Subtypes (Gαi, Gαo, Gαs)

Activation of Phospholipases

Beyond G protein-mediated pathways, mastoparans also directly influence phospholipase activity.

Phospholipase C (PLC) Activation

Mastoparan-V2 is a known activator of Phospholipase C (PLC), an enzyme crucial for cellular signaling. nih.gov It has been observed that mastoparan can stimulate PLC in human myocardial tissue independently of G-protein activation. nih.gov In human polymorphonuclear leukocytes, mastoparan activates PLC through two distinct pathways. The initial, rapid activation is dependent on a pertussis toxin-sensitive Gi protein, similar to the action of chemoattractant receptors. nih.gov This is followed by a sustained, delayed activation that is insensitive to pertussis toxin and requires the presence of extracellular calcium. nih.gov

The activation of PLC by mastoparan leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net This process is fundamental to the release of intracellular calcium stores, a key event in many cellular responses. nih.gov Studies in various cell types, including human astrocytoma cells and rat pituitary GH3 cells, have demonstrated mastoparan's ability to increase the formation of inositol phosphates, further confirming its role in PLC activation. oup.comnih.gov

Cell TypeMastoparan Effect on PLCG-Protein DependenceReference
Human Polymorphonuclear LeukocytesActivates PLC via two mechanismsInitial phase is pertussis toxin-sensitive (Gi-dependent), second phase is insensitive nih.gov
Human Myocardial TissueStimulates phosphoinositide-specific PLCIndependent of G-protein activation nih.gov
Rat Pituitary GH3 CellsIncreases formation of inositol phosphatesActivates Gq/11 and the phospholipase C pathway oup.com
Human Astrocytoma CellsInduces accumulation of diacylglycerolNot mediated by G-proteins nih.gov

Phospholipase D (PLD) Activation

This compound also stimulates the activity of Phospholipase D (PLD). nih.gov In human astrocytoma cells, mastoparan induces the hydrolysis of phosphatidylcholine, leading to the accumulation of phosphatidic acid and diacylglycerol, a process indicative of PLD activation. nih.gov This activation appears to be independent of G-proteins, as it is not prevented by pertussis toxin or C3 ADP-ribosyltransferase. nih.gov Furthermore, the stimulation of PLD by mastoparan in these cells does not depend on extracellular calcium. nih.gov

Research in a rat mast cell line (RBL-2H3) has also shown that mastoparan stimulates PLD activity independently of Gi protein, protein kinase C, and calcium. nih.gov This suggests a direct or proximal mode of action on the enzyme or its immediate environment. In plant cells, such as carnation petals and tobacco BY-2 cells, mastoparan has been utilized as a tool to study PLD activation and its downstream effects, including microtubule reorganization. oup.comresearchgate.net

Cell SystemMastoparan Effect on PLDKey CharacteristicsReference
Human Astrocytoma CellsActivates PLD, leading to phosphatidylcholine hydrolysisIndependent of G-proteins and extracellular calcium nih.gov
Rat Mast Cell Line (RBL-2H3)Stimulates PLD activityIndependent of Gi protein, protein kinase C, and calcium nih.gov
Carnation PetalsActivates PLDDose- and time-dependent oup.com
Tobacco BY-2 CellsActivates PLD, leading to microtubule reorganizationActivation precedes microtubular changes researchgate.net

G-Protein Independent Phospholipase Activation

A significant aspect of mastoparan's mechanism is its ability to activate phospholipases independently of G-protein signaling in certain contexts. nih.gov As mentioned, mastoparan can stimulate phosphoinositide-specific phospholipase C in human myocardial tissue without the involvement of G-proteins. nih.gov Similarly, the activation of PLD in human astrocytoma cells by mastoparan is not mediated by G-proteins. nih.gov This direct activation suggests an interaction with the phospholipid membrane itself or a direct allosteric regulation of the enzyme. nih.gov This G-protein-independent mechanism distinguishes mastoparan from classical receptor-mediated signaling pathways and highlights its unique properties as a bioactive peptide.

Mitochondrial Dysfunction and Cellular Energetics

Mastoparan peptides exert significant effects on mitochondrial function, leading to cellular energetic failure and apoptosis.

Induction of Mitochondrial Permeability Transition (MPT)

Mastoparan is a potent inducer of the mitochondrial permeability transition (MPT), a critical event leading to cell death. nih.govusp.br The MPT involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential and swelling of the mitochondria. nih.gov Mastoparan facilitates the opening of this pore through a bimodal mechanism. nih.gov At lower, submicromolar concentrations, its action is dependent on calcium and phosphate (B84403) and can be inhibited by cyclosporin (B1163) A. nih.gov However, at higher concentrations (above 1 µM), mastoparan induces the MPT in a manner that is independent of calcium and insensitive to cyclosporin A. nih.gov

Studies using isomeric forms of mastoparan suggest that its interaction is with the phospholipid phase of the mitochondrial membrane rather than with specific protein receptors or enzymes. nih.gov This interaction perturbs the bilayer membrane, and at higher concentrations, leads to depolarization of the inner mitochondrial membrane, contributing to pore opening. nih.govnih.gov

Mastoparan ConcentrationMPT Induction CharacteristicsReference
SubmicromolarDependent on Ca2+ and phosphate; inhibited by cyclosporin A nih.gov
Above 1 µMIndependent of Ca2+; insensitive to cyclosporin A nih.gov

Generation of Reactive Oxygen Species (ROS)

The mitochondrial dysfunction induced by mastoparan is also associated with the generation of reactive oxygen species (ROS). nih.govresearchgate.net In melanoma cells, mastoparan treatment leads to an increase in intracellular ROS levels, contributing to oxidative stress and apoptosis. nih.govusp.brresearchgate.net The production of ROS is a key upstream event in the activation of the NLRP3 inflammasome, and mastoparan has been shown to suppress this activation by inhibiting ROS production in certain contexts. tandfonline.com The accumulation of ROS can damage cellular components, including proteins and lipids, further disrupting cellular processes and contributing to cell death. frontiersin.org

ATPaseEffect of MastoparanReference
Sarcoplasmic Reticulum Ca2+-ATPasePotent inhibition (Ki ≈ 1 µM) nih.gov
Na+,K+-ATPaseInhibition merckmillipore.comnih.gov
E. coli F1FO ATP synthaseInhibition by Mastoparan B etsu.edu

Direct Cell Lysis and Membrane Damage Mechanisms

Pore Formation and Membrane Integrity Disruption

Mastoparan peptides, including this compound, are cationic and amphipathic, meaning they have both a positive charge and regions that are attracted to both water and fats. This structure allows them to interact with the negatively charged components of cell membranes. researchgate.net The initial binding is often electrostatic, drawing the peptide to the cell surface. researchgate.net

Following this initial attraction, the peptides can insert themselves into the lipid bilayer of the cell membrane. This insertion disrupts the normal structure and function of the membrane. One of the key mechanisms of this disruption is the formation of pores or channels through the membrane. researchgate.netfrontiersin.org This process is often described by the "carpet-like" model, where the peptides accumulate on the membrane surface, causing tension and leading to the formation of transient pores. researchgate.netgoettingen-research-online.de This disruption of the membrane's barrier function leads to the leakage of cellular contents and ultimately, cell death. researchgate.netfrontiersin.org

Studies on related mastoparan peptides have shown that the composition of the cell membrane, particularly the presence of cholesterol, can influence the peptide's ability to form pores and cause damage. researchgate.net Membranes with higher cholesterol content, like those of many mammalian cells, can be more resistant to the lytic effects of these peptides. researchgate.net The amidation of the C-terminus of the mastoparan peptide has also been shown to significantly enhance its lytic activity. researchgate.netnih.gov

Induction of Necrosis via Lytic Mechanisms

The severe membrane damage caused by this compound can lead to a form of cell death called necrosis. researchgate.netnih.gov Unlike apoptosis, which is a programmed and controlled form of cell death, necrosis is a more chaotic process resulting from acute cellular injury. The lytic effects of this compound, characterized by the formation of pores and the loss of membrane integrity, cause the cell to swell and burst, releasing its intracellular contents into the surrounding environment. frontiersin.orgresearchgate.net This process is a hallmark of necrotic cell death.

Research on various mastoparan peptides has demonstrated their ability to induce necrosis in different cell types, including cancer cells. researchgate.net For instance, studies have shown that some mastoparans cause cell death primarily through necrosis rather than apoptosis. The rapid disruption of the plasma membrane and subsequent cell lysis are characteristic of the necrotic pathway induced by these peptides. researchgate.netnih.gov

Modulation of Intracellular Signaling Cascades Beyond G-Proteins

While mastoparans are well-known for their interaction with G-proteins, this compound and its related peptides also influence other intracellular signaling pathways. These include the regulation of mitogen-activated protein kinase (MAPK) phosphorylation, the modulation of nuclear factor-kappa B (NF-κB) and interleukin-6 (IL-6) transactivation, and the impact on IL-1R-associated kinase-1 (IRAK-1) activity.

Regulation of MAPK Phosphorylation

Mastoparan peptides can influence the phosphorylation of mitogen-activated protein kinases (MAPKs), which are key components of signaling pathways that regulate cell growth, differentiation, and stress responses. aai.orguniprot.org Specifically, mastoparan has been shown to inhibit the LPS-induced phosphorylation of p38 MAPK and ERK1/2 in various cell types, including human endothelial cells and murine macrophages. aai.orgresearchgate.net This inhibition is dose-dependent and can occur within minutes of stimulation. aai.org

The activation of MAPKs can be dependent on various upstream signals, and mastoparan's effect appears to be specific to certain pathways. For example, while it blocks TLR4-mediated MAPK phosphorylation, it may not significantly affect TLR2-mediated activation. aai.orgnih.gov In plant cells, mastoparan has also been found to induce the activation of MAPKs, a process that appears to be dependent on calcium ions and independent of heterotrimeric G-proteins. nih.gov

Table 1: Effect of Mastoparan on MAPK Phosphorylation

Cell Type Stimulus Affected MAPK Observed Effect Reference
Human Microvascular Endothelial Cells (HMEC) LPS p38 MAPK Inhibition of phosphorylation researchgate.net
Murine Macrophages (RAW 264.7) LPS ERK1/2, p38 MAPK Inhibition of phosphorylation aai.org
Tobacco Suspension-Cultured Cells Mastoparan Salicylic acid-induced protein kinase (SIPK) Activation nih.gov

Influence on NF-κB and IL-6 Transactivation

Mastoparan peptides can modulate the activation of NF-κB and the subsequent transactivation of genes like interleukin-6 (IL-6), which are crucial in inflammatory responses. aai.orgmdpi.com In human endothelial cells, mastoparan has been shown to inhibit both NF-κB and IL-6 reporter gene activities in a dose-dependent manner when stimulated with a TLR4 agonist. aai.org However, it did not significantly inhibit NF-κB transactivation induced by TLR2 agonists or cytokines like TNF-α and IL-1β. aai.org

This suggests that mastoparan's inhibitory effect on the NF-κB pathway is specific to TLR4 signaling. aai.orgnih.gov The inhibition of NF-κB activation is a key mechanism by which mastoparan can suppress the production of pro-inflammatory cytokines. mdpi.comresearchgate.net In a study involving a nanocomplex of mastoparan and fluvastatin, the treatment of A549 lung cancer cells resulted in the inhibition of both NF-κB and IL-6 expression. mdpi.com

Table 2: Mastoparan's Influence on NF-κB and IL-6

Cell System Stimulus Target Effect Reference
Human Microvascular Endothelial Cells (HMEC) LPS (TLR4 agonist) NF-κB and IL-6 reporter activity Inhibition aai.org
Human Microvascular Endothelial Cells (HMEC) PSM (TLR2/6 agonist), TNF-α, IL-1β NF-κB transactivation No significant inhibition aai.org
Murine Macrophages (RAW 264.7) LPS NF-κB luciferase activity Inhibition aai.org

Impact on IL-1R-associated Kinase-1 (IRAK-1) Activity

Mastoparan has been demonstrated to affect the activity of IL-1R-associated kinase-1 (IRAK-1), a critical component in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors. aai.orgaai.org Specifically, in murine macrophages, mastoparan pretreatment was found to blunt the kinase activity of IRAK-1 induced by the TLR4 agonist LPS. aai.orgnih.gov

Table 3: Effect of Mastoparan on IRAK-1 Activity

Cell Type Stimulus Observed Effect on IRAK-1 Kinase Activity Reference
Murine Macrophages (RAW 264.7) LPS (TLR4 agonist) Blunted/Inhibited aai.org

Other Proposed Molecular Interactions and Targets

Beyond its role as a G-protein modulator, this compound and its related peptides engage with several other critical cellular components. These interactions are pivotal to understanding its broader pharmacological profile, including its effects on enzyme activity, calcium signaling, and exocytosis.

Interaction with Calmodulin and Related Proteins: Mastoparans exhibit a high-affinity interaction with calmodulin (CaM), a ubiquitous and essential calcium-binding protein that mediates a vast number of cellular processes. caymanchem.com The binding of mastoparan to CaM is calcium-dependent and potent; one study reported a dissociation constant (Kd) of 0.3 nM. caymanchem.comcdnsciencepub.com This interaction is functionally significant, as mastoparan can inhibit the CaM-induced activation of enzymes like phosphodiesterase, with a reported half-maximal inhibitory concentration (IC50) of 0.02 µM. caymanchem.com

The interaction is not limited to CaM. In the presence of Ca2+, mastoparan also binds strongly to troponin C (TnC), a related calcium-binding protein crucial for muscle contraction. cdnsciencepub.com However, this interaction is more specific to the calcium-bound state, as mastoparan does not bind to TnC in the presence of magnesium alone. cdnsciencepub.com Studies using nuclear magnetic resonance (NMR) have detailed how mastoparan binding to CaM can induce conformational changes and even promote the transfer of calcium ions between the protein's domains, suggesting a mechanism for allosteric regulation of CaM's target enzymes. nih.gov

Modulation of Phospholipase Activity: Several studies have demonstrated that mastoparans can stimulate various phospholipase enzymes independently of G-protein activation. frontiersin.org

Phospholipase A2 (PLA2): Mastoparan-V1 and this compound, in association with phospholipase A1, were found to stimulate the release of prostaglandin (B15479496) E2 in mouse macrophage cultures, indicating a modulation of the arachidonic acid cascade. frontiersin.org

Phospholipase C (PLC): Mastoparan can stimulate phosphoinositide-specific PLC in human myocardial tissue, an effect that was determined to be independent of G-protein activation. frontiersin.org

Phospholipase D (PLD): In a rat mast cell line, mastoparan was shown to stimulate PLD activity without the involvement of Gi proteins, protein kinase C, or calcium. frontiersin.org

This direct influence on phospholipases highlights a G-protein-independent pathway through which this compound can generate second messengers and influence cellular signaling.

Interaction with Thiol Isomerases: Research into the mechanisms of shear-induced activation of Transforming Growth Factor-β1 (TGF-β1) from platelets has identified mastoparan as a potent inhibitor of this process. ashpublications.org This inhibition is attributed to mastoparan's ability to bind to and inhibit the chaperone activity of several thiol isomerase enzymes, including Protein Disulfide Isomerase (PDI), ERp5, ERp57, and ERp72. ashpublications.org An affinity chromatography experiment identified a number of proteins from platelet releasates that bind specifically to mastoparan, including the TGF-β1 precursor, LTBP-1, and the aforementioned thiol isomerases. ashpublications.org This suggests a novel regulatory role for mastoparan in extracellular protein folding and activation cascades.

Other Endosomal Protein Targets: To identify further intracellular targets, proteomic studies have been conducted. By activating mast cells with a mastoparan peptide and using affinity chromatography, researchers identified five endosomal proteins as potential interaction partners. nih.gov These include:

Rho GTPase Cdc42

Exocyst complex component 7

Synaptosomal-associated protein 29

GTP-binding protein Rab3D

Ras-related protein M-Ras

These proteins are involved in regulating exocytosis, cell shaping, and proliferation, indicating that mastoparan can directly engage with the machinery of cellular secretion and morphology. nih.gov

Data Tables

Table 1: Mastoparan Interaction with Calcium-Binding Proteins and Enzymes

Target Protein Interacting Ligand Condition Observed Effect / Affinity Reference
Calmodulin (CaM) Mastoparan Ca2+ present High-affinity binding (Kd = 0.3 nM) caymanchem.com
Phosphodiesterase Mastoparan CaM-induced activation Inhibition (IC50 = 0.02 µM) caymanchem.com
Troponin C (TnC) Mastoparan Ca2+ present Strong interaction cdnsciencepub.com

Table 2: Mastoparan Interaction with Platelet Releasate and Endosomal Proteins

Interacting Protein Method of Identification Implied Function of Interaction Reference
Protein Disulfide Isomerase (PDI) Affinity Chromatography Inhibition of thiol isomerase activity ashpublications.org
ERp5, ERp57, ERp72 Affinity Chromatography Inhibition of thiol isomerase activity ashpublications.org
TGF-β1 precursor, LTBP-1 Affinity Chromatography Inhibition of TGF-β1 activation ashpublications.org
Rho GTPase Cdc42 Proteomic Profiling Regulation of Ca2+-independent exocytosis nih.gov
GTP-binding protein Rab3D Proteomic Profiling Regulation of Ca2+-dependent exocytosis nih.gov

Diverse Biological Activities and Preclinical Research Applications

Antimicrobial Research

Mastoparans exhibit a broad spectrum of antimicrobial activity, targeting bacteria, fungi, and viruses through mechanisms that often involve permeabilizing the cell membrane. frontiersin.orgmdpi.com

Mastoparan (B549812) peptides have consistently shown potent activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgmdpi.com For example, Mastoparan-B is effective against Enterococcus faecalis, Bacillus subtilis (Gram-positive), Shigella flexneri, and Shigella sonnei (Gram-negative). frontiersin.org Mastoparan-M also displays a broad-spectrum activity against both bacterial types. frontiersin.orguniprot.org Another analog, Mastoparan-AF, was found to be most sensitive against E. coli isolates, with median Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) as low as 4 μg/mL. nih.gov The mode of action is believed to involve the formation of pores in the bacterial cell membrane. frontiersin.org

Table 1: Antibacterial Activity of Various Mastoparan Peptides

Peptide Bacterial Strain Type MIC (μg/mL) Reference
Mastoparan-M S. aureus Gram-Positive 32-64 uniprot.org
Mastoparan-M E. coli Gram-Negative 8 uniprot.org
Mastoparan-AF E. coli O157:H7 Gram-Negative 16 nih.gov
Mastoparan-AF S. aureus Gram-Positive 32 nih.gov
MP-C S. aureus Gram-Positive 2 (µM) ijbs.com
MP-C E. coli Gram-Negative 4 (µM) ijbs.com
tMP-C S. aureus Gram-Positive 4 (µM) ijbs.com

Note: MIC values may be reported in different units (e.g., µg/mL or µM) across studies.

The antifungal potential of mastoparans has been a subject of research. An engineered mastoparan analog, MK58911-NH₂, demonstrated promising activity against Cryptococcus neoformans, a significant fungal pathogen. frontiersin.orgnih.gov This peptide showed a Minimum Inhibitory Concentration (MIC) in the range of 7.8-31.2 μg/mL against Cryptococcus species. nih.gov The mechanism of action for MK58911-NH₂ involves the disruption of the fungal plasma membrane, leading to cell death primarily by necrosis. nih.govasm.org This analog was found to be highly toxic to fungal cells while showing low toxicity to mammalian cells. nih.gov

Mastoparan peptides have shown potential as antiviral agents, particularly against enveloped viruses. nih.gov A mastoparan derivative, MP7-NH₂, was found to potently inactivate a range of enveloped viruses, including Human alphaherpesvirus 1 (HSV-1). nih.govmdpi.com The proposed mechanism is the direct interaction with and disruption of the lipid envelope of the virus. nih.gov More recent studies on mastoparan-L derived peptides, such as mastoparan-MO and [I⁵, R⁸] mastoparan, confirmed significant inhibition of HSV-1, particularly during the initial stages of infection like viral entry. mdpi.com Mastoparan-MO and [I⁵, R⁸] mastoparan achieved up to 99% inhibition of viral replication in preclinical assays. mdpi.com

Biofilms, structured communities of microorganisms, are notoriously resistant to conventional antibiotics. Several mastoparan peptides have demonstrated the ability to inhibit biofilm formation and eradicate mature biofilms. Mastoparan-1 (MP-1) significantly reduced biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) and diminished the biomass and viability of bacteria within established biofilms. nih.gov Similarly, the mastoparan derivative MK58911-NH₂ was effective against different phases of biofilm formation by C. neoformans. asm.org Peptides Agelaia-MPI and Polybia-MPII also showed activity against biofilm formation by multidrug-resistant Acinetobacter baumannii. mdpi.com

Table 2: Anti-Biofilm Activity of Mastoparan Peptides

Peptide Microorganism Activity Reference
Mastoparan-1 Staphylococcus aureus (MRSA) Reduced biofilm formation and biomass nih.gov
MK58911-NH₂ Cryptococcus neoformans Inhibited biofilm formation and mature biofilms asm.org
Agelaia-MPI Acinetobacter baumannii Inhibited biofilm formation mdpi.com
Polybia-MPII Acinetobacter baumannii Inhibited biofilm formation mdpi.com
MP-C Staphylococcus aureus MBIC: 4 µM ijbs.com

MBIC: Minimum Biofilm Inhibitory Concentration

Antiviral Activity (e.g., against Human Alphaherpesvirus 1, enveloped viruses)

Anticancer Research in Cell Lines and Animal Models

Mastoparan peptides are recognized as a class of anti-cancer peptides (ACPs) that exhibit cytotoxicity against various cancer cells. nih.govresearchgate.net Their membranolytic properties are a key aspect of their anticancer mechanism. nih.gov

Amidated mastoparan has demonstrated broad-spectrum cytotoxicity against a panel of cancer cell lines. nih.gov Research has shown its effectiveness against leukemia (Jurkat, THP-1), myeloma (HOPC), and various breast cancer cells (MDA-MB-231, SKBR3, T47D). nih.gov In these studies, mastoparan was generally more potent against cancer cells of hematological origin compared to those of epithelial origin. nih.gov For instance, the IC₅₀ (half-maximal inhibitory concentration) was approximately 8-9.2 µM for leukemia cells and 20-24 µM for breast cancer cells. nih.gov Mastoparan-L has also been studied for its effects on melanoma cells (B16F10-Nex2), where it was shown to induce apoptosis through the intrinsic mitochondrial pathway. researchgate.net

Table 3: Cytotoxicity of Mastoparan Peptides Against Various Cancer Cell Lines

Peptide Cancer Cell Line Cancer Type IC₅₀ (µM) Reference
Mastoparan (amidated) Jurkat Leukemia (T-ALL) ~8-9.2 nih.gov
Mastoparan (amidated) THP-1 Leukemia (AML) ~8-9.2 nih.gov
Mastoparan (amidated) HOPC Myeloma ~11 nih.gov
Mastoparan (amidated) MDA-MB-231 Breast Carcinoma ~20-24 nih.gov
Mastoparan-L B16F10-Nex2 Melanoma N/A researchgate.net

N/A: Specific IC₅₀ value not provided in the cited abstract, but apoptotic activity was confirmed.

Activity Against Multidrug-Resistant Cancer Cells

Mastoparan has demonstrated notable efficacy against cancer cells that have developed resistance to multiple drugs (multidrug-resistant or MDR). nih.gov Research has shown that an amidated form of mastoparan is toxic to various cancer cell lines, including those known for being slow-growing and multidrug-resistant. researchgate.netnih.gov Specifically, mastoparan has been shown to be as effective against paclitaxel-resistant P-glycoprotein-overexpressing MCF7-TX400 breast cancer cells as it is against the non-resistant parental MCF7 cells. nih.gov This suggests that the peptide's mechanism of action is not reliant on the cell's proliferative rate and can overcome common resistance pathways, making it a candidate for treating indolent or slow-growing tumors. nih.govscialert.net The ability of mastoparan to target MDR cancer cells is consistent with a mechanism that involves direct interaction with the cell membrane. nih.gov

Synergistic Effects with Chemotherapeutic Agents in Preclinical Models (e.g., Gemcitabine (B846), Etoposide)

A significant area of preclinical investigation has been the synergistic potential of mastoparan when combined with existing chemotherapeutic drugs. Studies have shown that mastoparan can enhance the cell-killing effects of agents like etoposide (B1684455) and gemcitabine. researchgate.netnih.gov

In vitro, low concentrations of mastoparan have been found to decrease the concentration of etoposide required to kill 50% of Jurkat T-ALL leukemia cells (EC50) by approximately two-fold. nih.gov This suggests a synergistic or chemosensitizing effect. nih.gov However, a similar synergistic effect was not observed with vinblastine. nih.gov

In a mouse model of mammary carcinoma, the combination of mastoparan and gemcitabine resulted in a significant delay in tumor growth, affecting both tumor volume and mass. nih.govnih.gov This in vivo study provides strong evidence for a synergistic relationship between mastoparan and gemcitabine. nih.gov The combination has been noted for its potential to be more effective than either agent used alone. scialert.netimrpress.com

Chemotherapeutic Agent Cancer Model Observed Effect Reference
EtoposideJurkat T-ALL leukemia cells (in vitro)Decreased EC50 by ~2-fold nih.gov
Gemcitabine4T1 mammary carcinoma (in vivo mouse model)Significantly delayed tumor growth (volume and mass) nih.govnih.gov
VinblastineJurkat T-ALL leukemia cells (in vitro)No significant synergistic effect nih.gov

Mechanisms of Programmed Cell Death Induction in Cancer Cells (e.g., Apoptosis, Necrosis)

Mastoparan induces cancer cell death through multiple mechanisms, primarily through direct lysis of the cell membrane (necrosis) and by triggering programmed cell death (apoptosis). The specific mechanism can be influenced by modifications to the peptide's structure, such as C-terminal amidation. nih.gov

The amidated form of mastoparan is reported to kill cancer cells primarily through a lytic mechanism, causing irreparable damage to the cell membrane. nih.govresearchgate.netnih.gov This direct action involves rapid disruption of the cell membrane's integrity. nih.gov Studies using lactate (B86563) dehydrogenase (LDH) release assays and propidium (B1200493) iodide (PI) uptake have confirmed that mastoparan causes membrane leakage in leukemia and breast cancer cells. nih.govacadiau.ca Scanning electron microscopy has further visualized the substantial membrane damage in colon cancer cells treated with mastoparan. acadiau.ca

Conversely, non-amidated mastoparan has been shown to induce apoptosis in melanoma cells. nih.govnih.gov This apoptotic pathway is often mediated by the mitochondria. nih.govresearchgate.net Mastoparan can induce the mitochondrial permeability transition, leading to the release of pro-apoptotic factors. scialert.netnih.govresearchgate.net Evidence for this includes loss of mitochondrial membrane potential, generation of reactive oxygen species, and caspase-dependent pathways. nih.govresearchgate.net In some cancer cell lines, such as pancreatic cancer cells, mastoparan has been observed to induce both apoptosis and necrosis.

Form of Mastoparan Primary Mechanism Cellular Events Cancer Cell Types Reference
Amidated MastoparanLysis (Necrosis)Membrane disruption, LDH release, PI uptakeLeukemia, Breast Cancer, Colon Cancer nih.govresearchgate.netnih.govacadiau.ca
Non-amidated MastoparanApoptosisMitochondrial permeability transition, ROS generation, Caspase activationMelanoma nih.govnih.govresearchgate.net
Mastoparan (unspecified)Apoptosis & NecrosisBoth apoptotic and necrotic pathways activatedPancreatic Cancer

Efficacy in Murine Models of Carcinoma

The anti-tumor activity of mastoparan has been demonstrated in several murine models of carcinoma. In a syngeneic murine melanoma model using B16F10-Nex2 cells, mastoparan treatment reduced the growth of subcutaneous tumors and increased the survival rate of the mice. nih.govresearchgate.net

Furthermore, in a mouse model of mammary carcinoma, the combination of mastoparan and gemcitabine showed significant efficacy. nih.govnih.gov This combination therapy led to a notable delay in tumor progression, as evidenced by reductions in both tumor volume and mass. nih.govimrpress.com While treatment with mastoparan alone in some studies did result in a decrease in tumor volume and mass compared to saline-treated mice, the difference was not always statistically significant. brieflands.com However, the synergistic effect with gemcitabine highlights its potential as an adjunctive therapy. nih.govscialert.netimrpress.com

Immunomodulatory and Anti-inflammatory Research

Beyond its direct anti-cancer effects, mastoparan exhibits immunomodulatory and anti-inflammatory properties through its interactions with mast cells and Toll-like receptors.

Mast Cell Degranulation and Histamine (B1213489) Release Mechanisms

Mastoparan is well-known for its ability to induce degranulation in mast cells, leading to the release of histamine and other inflammatory mediators. frontiersin.orgwikipedia.orgeurekaselect.com This action is a key component of the inflammatory response seen with wasp venom. sigmaaldrich.com The mechanism of histamine release involves mastoparan's interaction with G proteins. wikipedia.org It mimics activated G protein receptors, stimulating the GTPase activity of certain G protein subunits and promoting the exchange of GDP for GTP. wikipedia.org This leads to a signaling cascade that results in an influx of intracellular calcium and subsequent exocytosis of histamine-containing granules. wikipedia.org For mastoparan to effectively activate mast cells, it requires at least two positively charged side chains on the hydrophilic face of its amphipathic structure. eurekaselect.com

Differential Modulation of Toll-Like Receptor (TLR) Signaling Pathways

Research has revealed that mastoparan can differentially modulate signaling pathways mediated by Toll-like receptors (TLRs). Specifically, it has been shown to disrupt G protein-coupled signaling, which in turn affects TLR4-mediated responses. nih.govaai.org

In human dermal microvessel endothelial cells (HMEC), mastoparan inhibits the TLR4-mediated activation of p38 MAPK, NF-κB, and subsequent IL-6 secretion. nih.govaai.org Similarly, in murine macrophages, mastoparan significantly inhibits LPS-induced signaling through TLR4, affecting both MyD88-dependent and -independent pathways. nih.govaai.org This inhibition extends to the kinase activity of IL-1R-associated kinase-1 (IRAK-1). nih.govaai.org

Conversely, TLR2-mediated signaling appears to be largely insensitive to mastoparan. nih.govaai.org This differential effect highlights a specific role for heterotrimeric G proteins in the TLR4 signaling pathway, a level of specificity not previously appreciated. nih.govaai.org It should be noted, however, that some studies suggest caution in interpreting these results, as mastoparan may also directly bind to the lipid A portion of LPS, potentially neutralizing its effect independent of G protein inhibition. physiology.org

Receptor/Pathway Cell Type Effect of Mastoparan Reference
TLR4 SignalingHuman Endothelial Cells, Murine MacrophagesInhibition of p38 MAPK, NF-κB, IL-6, IRAK-1 activity nih.govaai.orgaai.org
TLR2 SignalingHuman Endothelial Cells, Murine MacrophagesInsensitive/No significant inhibition nih.govaai.org

Neurobiological and Exocytotic Regulation Research

Mastoparan-V2 exerts significant influence over neurobiological processes, particularly in the release of key signaling molecules.

Mastoparan is known to induce exocytosis in various cell types. wikipedia.org In platelets, it triggers the release of serotonin, and in chromaffin cells, it stimulates the release of catecholamines. wikipedia.orgmdpi.comresearchgate.net The mechanism of action often involves the direct activation of G proteins. scielo.org Mastoparan can mimic the function of activated G protein-coupled receptors, leading to an increase in the GTP turnover of G proteins. wikipedia.org This cascade can result in the release of intracellular IP3 and a subsequent influx of Ca2+. wikipedia.org

However, the effects of mastoparan on catecholamine release can be complex. While some studies report that mastoparan evokes catecholamine release from adrenal chromaffin cells dtic.mil, others suggest it can inhibit the secretory response to nicotinic stimulation. nih.govnih.gov One study found that mastoparan-induced catecholamine release from bovine adrenal chromaffin cells was independent of extracellular calcium and was associated with cell lysis. nih.gov This study also observed that mastoparan inhibited nicotine-evoked secretion. nih.gov Further research using fragments of mastoparan indicated that they inhibit catecholamine release induced by nicotinic stimulation in a noncompetitive manner, suggesting a direct interaction with the nicotinic acetylcholine (B1216132) receptor at a site other than the acetylcholine-binding site. nih.gov

Mastoparan has been shown to stimulate the release of prolactin from cultured rat anterior pituitary cells. wikipedia.orggenscript.commedchemexpress.comgenscript.com.cnglpbio.com This effect is dose-dependent, time-dependent, and reversible. genscript.commedchemexpress.comglpbio.com The release of prolactin in response to mastoparan requires the presence of calcium. genscript.commedchemexpress.comglpbio.com The peptide is capable of increasing the intracellular Ca2+ concentration in individual lactotrophs. medchemexpress.comglpbio.com The mechanism is believed to involve the interaction of mastoparan with GTP-binding proteins and the translocation of protein kinase C activity from a soluble to a membrane-attached form. medchemexpress.comglpbio.com

Serotonin and Catecholamine Release Mechanisms

Plant Cell Signaling Studies

The influence of mastoparan extends to the plant kingdom, where it has been utilized as a tool to investigate cellular signaling pathways.

Mastoparan has been reported to induce an increase in the intracellular concentration of calcium ions ([Ca2+]) in plant cells. nih.govoup.com Studies using tobacco cells have confirmed that the mastoparan-induced activation of mitogen-activated protein kinases (MAPKs) is dependent on this calcium influx. nih.gov The response can be blocked by LaCl3, a calcium channel blocker. nih.gov Research on soybean protoplasts has shown that mastoparan elicits an increase in free calcium in both the cytosol and the nucleus, with the nuclear response occurring with a delay. researchgate.net Further experiments with microinjected mastoparan into staminal hairs of Setcreasea purpurea revealed a rapid increase in calcium levels near plasmodesmata, which correlated with their transient closure. nih.govnih.gov This suggests that mastoparan-induced Ca2+ fluxes play a role in regulating cell-to-cell communication in plants. nih.govnih.gov

Mastoparan is a known activator of phospholipases in plant cells. nih.gov Specifically, it has been shown to activate phospholipase C (PLC) and phospholipase D (PLD). nih.gov In some plant systems, mastoparan treatment leads to an increase in inositol (B14025) 1,4,5-trisphosphate (IP3) turnover. nih.gov In potato tubers, mastoparan was found to activate phospholipase A2 (PLA2), and this activation was suggested to be mediated by the PLC pathway and protein phosphorylation. oup.com In other plant cells, such as those of Chlamydomonas moewusii and Craterostigma plantagineum, mastoparan activates PLD, leading to an increase in phosphatidic acid (PA) levels. researchgate.netcore.ac.uk This activation of PLD by mastoparan is thought to be mediated by heterotrimeric G proteins.

Induction of Intracellular Calcium Increase in Plant Cells

Anti-parasitic Activity (e.g., against Trypanosoma cruzi)

Mastoparan, a peptide toxin found in wasp venom, has demonstrated significant anti-protozoan activity, notably against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netwikipedia.org Research has shown that Mastoparan derived from the venom of the wasp Polybia paulista is effective against all developmental stages of T. cruzi, including epimastigotes, trypomastigotes, and amastigotes. researchgate.netunesp.br Chagas disease is considered a neglected tropical disease, and the current treatments, benznidazole (B1666585) and nifurtimox, have limitations due to toxicity and reduced efficacy in the chronic phase, prompting the search for new therapeutic agents from natural sources. cambridge.org

Detailed Research Findings

Preclinical studies indicate that the trypanocidal (parasite-killing) mechanism of Mastoparan is not based on the disruption of the parasite's outer membrane. researchgate.net Instead, its activity is attributed to the inhibition of an essential enzyme within the parasite, glyceraldehyde-3-phosphate dehydrogenase (TcGAPDH). researchgate.netnih.gov TcGAPDH is a crucial enzyme in the glycolytic pathway of T. cruzi. researchgate.net The inhibition of this enzyme by Mastoparan disrupts vital metabolic processes. researchgate.net

The table below summarizes the observed effects of Mastoparan from Polybia paulista on Trypanosoma cruzi.

Developmental StageObserved EffectProposed Mechanism of Action
Epimastigote Inhibition of development. researchgate.netInhibition of TcGAPDH, leading to altered mitochondrial potential and increased ROS. researchgate.net
Trypomastigote Inhibition of development. researchgate.netInhibition of TcGAPDH, leading to altered mitochondrial potential and increased ROS. researchgate.net
Amastigote Inhibition of development. researchgate.netInhibition of TcGAPDH, leading to altered mitochondrial potential and increased ROS. researchgate.net

Peptide Engineering and Analog Design for Enhanced Bioactivity

Rational Design Strategies for Mastoparan (B549812) Analogs

The modification of native peptides like Mastoparan-V2 is a key area of research to develop new therapeutic agents. researchgate.net Strategies involve altering the peptide's length, charge, hydrophobicity, and structure to optimize its function. mdpi.com

Amino Acid Substitutions (e.g., Phenylalanine, Isoleucine, Arginine)

Amino acid substitution is a fundamental strategy to modulate the bioactivity of mastoparans. researchgate.net The goal is often to enhance antimicrobial efficacy while reducing unwanted effects like toxicity to mammalian cells. nih.gov For instance, in a study on Mastoparan-L, replacing alanine (B10760859) residues at positions 5 and 8 with isoleucine and arginine, respectively, created the analog [I⁵, R⁸] MP. mdpi.com This substitution resulted in a peptide with broad-spectrum antimicrobial activity against bacteria and fungi but with dramatically reduced hemolytic and cytotoxic effects. nih.govmdpi.com Another study on Mastoparan from Vespa tropica (MpVT) showed that substituting an amino acid with phenylalanine resulted in higher antibacterial activity without an increase in toxicity. nih.govresearchgate.net These findings suggest that targeted substitutions in the this compound sequence could similarly enhance its therapeutic potential by altering its physicochemical properties. nih.govmdpi.com

Deletion and Truncation of Peptide Sequences (e.g., C-Terminal Residues)

Altering the length of the peptide through deletion or truncation can significantly impact its function. mdpi.com Studies on various mastoparan analogs have shown that the C-terminal amidation is a common feature that stabilizes the α-helical conformation and enhances antimicrobial activity. nih.gov Conversely, truncating the peptide can have detrimental effects. An investigation into analogs of Mastoparan (MP) from Paravespula lewisii revealed that deleting the first three N-terminal amino acid residues resulted in a complete loss of antimicrobial activity. mdpi.comnih.gov Similarly, analogs of Mastoparan from Vespa tropica (MpVT) with the first three C-terminal residues deleted showed decreased antibacterial and hemolytic activity, which was attributed to a reduction in the length of the α-helix. nih.govresearchgate.net These results indicate that the full sequence of mastoparans is often crucial for their structural integrity and biological function.

Cyclization Strategies for Improved Stability

A common challenge with peptide-based therapeutics is their limited stability in serum due to degradation by proteases. Cyclization is a strategy employed to overcome this limitation by making the peptide structure more resistant to enzymatic degradation. nih.gov In a study involving Mastoparan-C (MP-C), a cyclic analog (cMP-C) was created by introducing cysteine residues at the N- and C-termini to form a disulfide bridge. nih.govijbs.com This modification resulted in a significantly longer half-life in serum compared to the linear parent peptide. nih.govijbs.com However, this increased stability came at the cost of reduced antimicrobial potency and increased hemolytic activity, highlighting the trade-offs involved in peptide engineering. nih.govijbs.com

N-Terminal Modifications and Conjugation (e.g., TAT sequence linkage)

Modifying the N-terminus of mastoparans can introduce new functionalities. One powerful approach is the conjugation of a cell-penetrating peptide (CPP), such as the TAT sequence derived from the HIV-1 TAT protein. nih.gov This sequence enhances the peptide's ability to enter eukaryotic cells. nih.gov An analog of Mastoparan-C was designed with a TAT sequence linked to its N-terminus (tMP-C). nih.govijbs.com While this modification did not significantly alter its antimicrobial activity, it dramatically improved its anticancer properties by a factor of at least five-fold. nih.gov This strategy demonstrates how mastoparans can be converted into potent delivery vectors or targeted therapeutics. acs.org Other N-terminal modifications, such as acetylation, have been shown to increase the helical content and stability of mastoparan-like peptides, which can lead to a deeper insertion into microbial membranes. researchgate.net

Chimeric Peptide Design with Other Bioactive Sequences

Chimeric peptides are fusion molecules that combine the sequences of two or more different bioactive peptides to create a hybrid with novel properties. mdpi.comnih.gov The mastoparan sequence is a common component in such designs due to its membrane-penetrating capabilities. nih.gov For example, Transportan is a well-known chimeric peptide created by fusing a fragment of the neuropeptide galanin with mastoparan. nih.gov In one study, new chimeric analogs were created by linking Mastoparan (MP) with RNA III inhibiting peptide (RIP). The resulting peptides, MP-RIP and RIP-MP, exhibited high antibacterial activity against S. aureus, demonstrating that chimeric design can produce potent and targeted antimicrobial agents. mdpi.comnih.gov

Structure-Activity Relationship Studies of Engineered Mastoparan Peptides

The biological activity of this compound and its potential analogs is intrinsically linked to their physicochemical properties and three-dimensional structure. core.ac.ukqeios.com Key parameters influencing activity include hydrophobicity, hydrophobic moment, net charge, and the propensity to form an α-helical structure in a membrane environment. mdpi.comnih.gov

This compound itself is a highly cationic peptide with a net charge of +5 and possesses moderate hydrophobicity. mdpi.com Its structure is predicted to form an amphipathic α-helix upon interacting with a cell membrane, a characteristic feature of the mastoparan family. nih.govmdpi.com This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for its ability to perturb and permeabilize cell membranes. mdpi.com

The engineering strategies discussed above directly manipulate these structural and physicochemical properties.

Amino acid substitutions can fine-tune the balance between hydrophobicity and cationicity. For example, the enhanced selectivity of the [I⁵, R⁸] MP analog was achieved by modifying the hydrophobic moment to reduce interaction with mammalian cell membranes while preserving it for microbial membranes. mdpi.com

Truncation often leads to a loss of activity because it shortens the α-helix, disrupting the amphipathic structure required for membrane interaction. nih.govresearchgate.net

Cyclization enhances stability but can alter the peptide's flexibility and orientation upon membrane binding, which in the case of cMP-C, led to lower antimicrobial but higher hemolytic activity. nih.gov

Chimeric designs combine the properties of different peptides. The activity of the MP-RIP chimera against S. aureus highlights a successful fusion where the properties of both parent peptides resulted in enhanced, specific bioactivity. mdpi.comnih.gov

Ultimately, the goal of engineering mastoparans like this compound is to optimize the structure-activity relationship to create analogs with high potency against target cells (e.g., bacteria, cancer cells) and minimal toxicity toward host cells. acs.org

Interactive Data Table 1: Physicochemical and Biological Properties of this compound

Property Value Source
Sequence INWKKIKSLIKAAMS-NH₂ sciengine.commdpi.com
Source Organism Vespula vulgaris sciengine.com
Net Charge +5 mdpi.com
Mean Hydrophobicity (H) 0.437 mdpi.com
Hydrophobic Moment (µH) 0.388 mdpi.com
Hemolytic Activity (HC₅₀ in µM) 182.4 ± 3.6 mdpi.com

Interactive Data Table 2: Examples of Rational Design Strategies Applied to Mastoparan Analogs

Parent Peptide (Sequence) Analog (Sequence) Design Strategy Observed Effect Source
Mastoparan-L (INLKALAALAKKIL-NH₂) [I⁵, R⁸] MP (INLKILARLAKKIL-NH₂) Amino Acid Substitution Reduced cytotoxicity; broad-spectrum antimicrobial activity. nih.govmdpi.com
Mastoparan (INLKALAALAKKIL-NH₂) MP(4-14) (KALAALAKKIL-NH₂) N-Terminal Truncation Loss of antimicrobial activity. mdpi.com
Mastoparan-C (LNLKALLAVAKKIL-NH₂) cMP-C (Cyclized via N- and C-terminal Cysteine residues) Cyclization Longer serum half-life, but lower antimicrobial potency and higher hemolysis. nih.govijbs.com
Mastoparan-C (LNLKALLAVAKKIL-NH₂) tMP-C (RKKRRQRRR-LNLKALLAVAKKIL-NH₂) N-Terminal Conjugation (TAT) Dramatically improved anticancer activity. nih.gov

Impact of Physicochemical Properties (e.g., Hydrophobicity, Hydrophobic Moment) on Biological Activity

The biological activity of Mastoparan peptides, including this compound (MpVT), is intrinsically linked to their physicochemical properties, primarily their hydrophobicity and hydrophobic moment. researchgate.netnih.gov These peptides are typically cationic, amphipathic tetradecapeptides that form an α-helical structure, particularly in membrane-like environments. nih.govmdpi.com This amphipathic α-helix features a hydrophobic face and a hydrophilic face, which is crucial for its interaction with cell membranes. researchgate.netnih.gov

Research demonstrates a direct correlation between the mean hydrophobicity and the hemolytic activity of mastoparans. researchgate.netnih.govnih.gov An increase in hydrophobicity often leads to enhanced antimicrobial activity; however, it can also result in higher cytotoxicity and hemolytic activity, thereby reducing the peptide's selectivity. asm.org For instance, adding five apolar amino acid residues to a mastoparan-L analog (mastoparan-MO) increased its hydrophobicity and improved its activity against S. aureus, but only slightly decreased its hemolytic activity. asm.org This highlights that high hydrophobicity is often linked to low selectivity. asm.org

The hydrophobic moment, which measures the amphipathicity of the helix, is also a critical determinant of biological function. researchgate.netnih.gov Studies on various mastoparan analogs have shown that modifications affecting these properties significantly alter their effectiveness and toxicity. For example, deleting the first three C-terminal residues in MpVT analogs resulted in a shorter α-helix, leading to decreased antibacterial and hemolytic activity. researchgate.netnih.gov Conversely, the substitution with a phenylalanine in an analog named MpVT1 led to higher antibacterial activity without an increase in toxicity. researchgate.netnih.gov

Furthermore, the spatial arrangement and position of specific hydrophobic residues on the non-polar face of the α-helix are considered vital for the peptide's interaction with cell membranes. researchgate.netnih.gov Analysis of 55 different mastoparan peptides revealed that hydrophobicity, rather than net charge or amphiphilicity, played the most critical role in their hemolytic activity. nih.gov These findings underscore the delicate balance required in engineering mastoparan analogs: optimizing hydrophobicity and the hydrophobic moment is key to enhancing desired biological activities while minimizing unwanted cytotoxicity. nih.govasm.org

Peptide/AnalogModificationKey Physicochemical ChangeImpact on Biological ActivityReference
Mastoparan-MOAddition of five apolar residues (FLPII) to Mastoparan-LIncreased hydrophobicity, reduced hydrophobic momentImproved activity against S. aureus, but only slightly decreased hemolytic activity. asm.org asm.org
Mastoparan-R1Amino acid substitutions in Mastoparan-LIncreased net charge (+6), increased hydrophobic moment (0.775), decreased hydrophobicityShowed less than 20% hemolytic activity at 100 µmol L−1. asm.org asm.org
[I5, R8] MPAla-substitution in positions 5 and 8 of MastoparanLowered cytotoxicity associated with greater charge and amphipathicityPotent antibacterial activity, even against resistant strains, with cytotoxicity concentrations 2- to 8-fold higher than its MIC. asm.orgnih.gov asm.orgnih.gov
MpVT1Substitution of phenylalanine in MpVTNot specifiedHigher antibacterial activity than MpVT without increasing toxicity. researchgate.netnih.gov researchgate.netnih.gov
MpVT4-MpVT7Deletion of first three C-terminal residues of MpVTReduced length of the α-helixDecreased antibacterial and hemolytic activity. researchgate.netnih.gov researchgate.netnih.gov

Modulation of G Protein Activation Specificity by Analog Design

Mastoparan peptides are known to directly activate G proteins by mimicking the function of G protein-coupled receptors (GPCRs). scielo.orgacs.org They stimulate the exchange of GDP for GTP on the G protein α-subunit, initiating a signaling cascade. scielo.orgacs.org While many mastoparans, like Mastoparan-X, primarily activate G proteins of the Gi/o family, targeted analog design has successfully created variants with altered G protein specificity. acs.orgoup.com

A notable achievement in this area is the development of MP-S, a mastoparan analog that is a selective activator of Gs, the G protein responsible for stimulating adenylyl cyclase. acs.orgacs.org The sequence of MP-S is INWKGIASM-α-aminoisobutyryl (Aib)-RQVL-NH2. acs.org Structural studies using transferred nuclear Overhauser effects (TRNOEs) revealed that when bound to Gsα, MP-S adopts an α-helical conformation that is kinked at residue 9. acs.orgacs.org This kinked structure is believed to be optimal for activating Gs. acs.org

Interestingly, MP-S adopts a similar kinked conformation when bound to Giα or Goα, yet it does not activate them effectively. acs.org This contrasts with peptides like Mastoparan-X, which bind to Gi and Go in a predominantly straight α-helical conformation. acs.org The specificity of MP-S for Gsα likely arises from this distinct, kinked bound conformation, suggesting that the structural shape of the peptide is a key determinant for selective G protein activation. acs.org This principle allows for the rational design of mastoparan analogs that can specifically target different G protein signaling pathways, offering tools for both research and potential therapeutic intervention. acs.orgacs.org

Improvement of Selective Cytotoxicity to Target Cells

A significant challenge in harnessing the therapeutic potential of mastoparans is their inherent cytotoxicity toward healthy mammalian cells. asm.orgnih.gov However, peptide engineering and analog design have emerged as powerful strategies to enhance the selective cytotoxicity of these peptides against target cells, such as cancer cells, while minimizing harm to normal cells. researchgate.netijbs.com

One approach involves specific amino acid substitutions. An analog of mastoparan, named [I⁵, R⁸] MP, was created by substituting alanine at positions 5 and 8. This modification resulted in a peptide with broad-spectrum antimicrobial activity, including against antibiotic-resistant bacteria, but without significant hemolytic or cytotoxic effects on human embryonic kidney (HEK-293) cells. nih.gov

Another strategy involves creating chimeric peptides or adding specific functional domains. The tat-linked Mastoparan-C (tMP-C), an analog of Mastoparan-C extended at the N-terminus with a short cell-penetrating peptide (TAT sequence), exhibited more potent anticancer activity than the parent peptide. researchgate.netijbs.comresearchgate.net However, this increased potency came at the cost of reduced specificity. ijbs.comresearchgate.netnih.gov Another modification, head-to-tail cyclization (cMP-C), was shown to increase the peptide's stability and half-life but resulted in lower antimicrobial potency and higher hemolytic activity. ijbs.comresearchgate.net These findings indicate that while modifications can enhance certain properties like stability and cell permeability, they can also introduce undesirable side effects that require further optimization. ijbs.comresearchgate.net

The selective efficacy of mastoparan and its analogs has been confirmed in various in vitro and in vivo cancer models. researchgate.net Cytotoxicity has been demonstrated against a range of cancer cell lines, including human leukemia, murine myeloma, and various human breast carcinomas. researchgate.net The design of analogs with improved selective cytotoxicity remains a key area of research, aiming to create potent anticancer agents with minimal side effects. researchgate.netijbs.com

Peptide/AnalogDesign StrategyTarget CellsEffect on Selective CytotoxicityReference
[I⁵, R⁸] Mastoparan ([I⁵, R⁸] MP)Ala-substitution in positions 5 and 8Bacteria, Fungi, HEK-293 cellsBroad-spectrum antimicrobial activity without being hemolytic or cytotoxic toward HEK-293 cells. nih.gov nih.gov
tat-linked Mastoparan-C (tMP-C)N-terminal extension with a TAT cell-penetrating peptideCancer cell lines (H157, MDA-MB-435S, PC-3, U251MG, MCF-7)Exhibited more potent anticancer activity than the parent peptide but lost specificity. ijbs.comresearchgate.net ijbs.comresearchgate.net
Cyclized Mastoparan-C (cMP-C)Skeleton-based cyclization by two cysteine residuesPathogens, Horse red blood cellsLonger half-life, but lower antimicrobial potency and higher degree of hemolysis compared to the parent peptide. ijbs.comresearchgate.net ijbs.comresearchgate.net
Mastoparan-C (parental peptide)Head-to-tail cyclization, N-terminal extension with TAT sequenceNon-small cell lung cancer (H157), PC-3, MCF-7, U251-MG, MDA-MB-435SCyclized analog was markedly more potent and specific than the parental peptide. researchgate.net researchgate.net

Advanced Peptide Delivery and Activation Strategies

Development of Prodrug Approaches (e.g., CircRNA-based Prodrugs)

To overcome the inherent toxicity and improve the delivery of mastoparan, innovative prodrug strategies are being developed. A prodrug is an inactive precursor that is converted into an active drug within the body, ideally at the target site. This approach can enhance therapeutic efficacy while minimizing systemic side effects. nih.gov

A particularly novel strategy involves the use of engineered circular RNAs (circRNAs) to produce a mastoparan peptide concatemer prodrug for cancer therapy. nottingham.ac.uk CircRNAs are stable, covalently closed RNA molecules that can be engineered to contain an infinite open reading frame for translation. nottingham.ac.uknih.gov In one project, a mastoparan prodrug was designed to include a metalloproteinase (MMP) cleavage site. nottingham.ac.uk MMPs are often overexpressed in the tumor microenvironment, providing a mechanism for site-specific activation. nottingham.ac.uknih.gov The idea is that the inactive mastoparan prodrug is produced within cells from the circRNA template and is only activated upon cleavage by MMPs in the extracellular space of the tumor, releasing the cytotoxic peptide. nottingham.ac.uk

In a proof-of-concept study, Anabaena group I self-splicing introns were used to facilitate the circularization of an RNA encoding the mastoparan prodrug. nottingham.ac.uk While in vitro experiments successfully demonstrated the production of mastoparan peptides from the construct, the transfection of mammalian cells with this construct did not directly lead to cytotoxicity. However, when peptides extracted from these cells were added to the culture medium of breast cancer cells (MDA-MB-231 and MCF-7), they caused cell death. nottingham.ac.uk This result demonstrates the effectiveness of the prodrug concept, where the peptide remains inactive intracellularly and becomes activated only in the extracellular environment where target enzymes are present. nottingham.ac.uk This circRNA-based approach represents a sophisticated method for controlled, targeted delivery and activation of potent peptides like mastoparan. nottingham.ac.uk

Cell-Penetrating Peptide Applications

Mastoparans and their analogs are not only therapeutic agents themselves but also serve as effective cell-penetrating peptides (CPPs). mdpi.commdpi.com CPPs are short peptides, typically 5 to 30 amino acids long, capable of crossing cellular membranes and transporting a wide variety of molecular cargo into cells. nih.govmdpi.commdpi.com This ability makes them valuable tools for drug delivery, overcoming the poor membrane permeability of many therapeutic molecules. mdpi.comoncotarget.com

A well-known example of a CPP derived from mastoparan is Transportan. mdpi.comoncotarget.com Transportan is a chimeric peptide created by linking the N-terminal fragment of the neuropeptide galanin with mastoparan. mdpi.comoncotarget.com It has been successfully used to deliver molecules like peptide-nucleic acids (PNAs) into cells to block gene expression. mdpi.com The development of Transportan was a significant breakthrough, demonstrating the in vivo application of CPPs for delivering both small peptides and larger proteins. mdpi.com

The utility of mastoparan-derived CPPs extends to the delivery of various biomolecules, including plasmid DNA, siRNA, proteins, and liposomes. mdpi.commdpi.com Modifications, such as creating enantiomers (inverso mastoparan) or linking to other molecules, have been explored to create highly efficient CPPs. mdpi.com For instance, a tat-linked Mastoparan-C analog was designed specifically to enhance membrane permeability. ijbs.com These applications highlight the dual role of mastoparan peptides: as direct-acting agents and as versatile vectors for intracellular drug delivery, significantly broadening their potential in biotechnology and medicine. mdpi.comoncotarget.com

Research Methodologies and Analytical Techniques in Mastoparan Studies

Peptide Synthesis and Purification Methods (e.g., Solid-Phase Fmoc Chemistry)

The synthesis of mastoparan (B549812) peptides is predominantly achieved through automated Solid-Phase Peptide Synthesis (SPPS) using N-9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. pnas.org This method has become standard due to its efficiency and the ability to produce high-purity peptides.

The process begins with the selection of a solid support, typically a resin such as Rink Amide resin, which results in a C-terminally amidated peptide, a common feature of natural mastoparans. ijbs.comuci.edu The synthesis involves a series of repeating cycles:

Deprotection: The Fmoc protecting group on the N-terminal amino acid of the growing peptide chain is removed using a mild base, commonly a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). uci.educhempep.com The release of the Fmoc group can be monitored by UV spectroscopy. chempep.com

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed amine of the peptide chain.

Washing: Excess reagents and byproducts are washed away with solvents like DMF. chempep.com

This cycle is repeated until the full peptide sequence, such as that of Mastoparan-V2 (INWKKIKSLIKAAMS-NH2), is assembled. mdpi.com After synthesis, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously. This is typically accomplished using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIPS) and ethanedithiol (EDT) to prevent side reactions. ijbs.com

Following cleavage, the crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). ijbs.commdpi.commdpi.com The purity and correct mass of the synthesized peptide are then confirmed using techniques like MALDI-TOF mass spectrometry. ijbs.com

Structural Characterization Techniques

Understanding the three-dimensional structure of this compound is key to deciphering its biological activity, as its function is intrinsically linked to its conformation, particularly upon interacting with cell membranes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution 3D structure of peptides in solution. For mastoparans, NMR studies are often conducted in membrane-mimetic environments, such as detergent micelles (e.g., sodium dodecyl sulfate, SDS) or phospholipid bicelles, to simulate the peptide's interaction with a cell membrane. nih.govrcsb.org

Using 1H-NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which measures distances between protons, researchers can calculate a set of distance restraints. nih.govrcsb.org These restraints are then used in computational algorithms to generate a model of the peptide's 3D structure. nih.govnih.gov Studies on various mastoparans have consistently shown that they adopt a straight, amphipathic α-helical conformation in these membrane-like environments. nih.govrcsb.orgcapes.gov.br This structure places hydrophobic residues on one face of the helix and hydrophilic/cationic residues on the other, facilitating membrane insertion and disruption. Solid-state NMR has also been employed to investigate the orientation and dynamics of mastoparans within oriented lipid bilayers, revealing that the peptide can exist in both in-plane and transmembrane alignments. nih.govcapes.gov.br

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information on the proportion of different secondary structural elements like α-helices, β-sheets, and random coils.

For mastoparans, CD studies have been instrumental in demonstrating their conformational flexibility. In aqueous or buffer solutions, mastoparans typically exhibit a CD spectrum characteristic of a random coil structure. mdpi.comnih.gov However, in the presence of membrane-mimetic environments such as 2,2,2-trifluoroethanol (B45653) (TFE) or SDS micelles, the spectrum dramatically changes to one indicative of a high α-helical content. mdpi.comnih.govmdpi.com This induced helicity is a critical step in their biological activity, allowing the peptide to adopt its amphipathic structure necessary for membrane interaction. nih.govnih.gov

Table 1: Secondary Structure of Mastoparan Analogs in Different Environments Determined by CD Spectroscopy
PeptideEnvironmentSecondary StructureReference
Mastoparan-C10 mM NH4AC (Aqueous)Random Coil ijbs.com
Mastoparan-C50% TFE (Membrane Mimetic)α-Helix ijbs.com
MpVTWaterUnordered Conformation nih.gov
MpVT40% TFE (Membrane Mimetic)α-Helix nih.gov
EMP-EM1 / EMP-EM2BufferRandom Coil mdpi.com
EMP-EM1 / EMP-EM240% TFE or SDS (Membrane Mimetic)α-Helix mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure and Membrane Interactions

Cellular and Biochemical Assays

To quantify the biological effects of this compound, a variety of cellular and biochemical assays are utilized, focusing on its cytotoxic and mast cell-degranulating properties.

Several assays are used to measure the ability of mastoparan peptides to kill cells, particularly cancer cells.

MTT Assay: This is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. moleculardevices.com Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. ijbs.commoleculardevices.com The amount of formazan produced, measured by absorbance, is proportional to the number of living cells. moleculardevices.com Numerous studies have used the MTT assay to determine the half-maximal inhibitory concentration (IC50) of mastoparans against various cancer cell lines. ijbs.comnih.govresearchgate.net

Lactate (B86563) Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with damaged plasma membranes. pnas.org LDH is a stable enzyme present in most cell types that is rapidly released into the culture medium upon cell lysis. The amount of LDH in the supernatant is measured by a coupled enzymatic reaction that results in a color change, which is proportional to the extent of cell death. wikipedia.orgdtic.milnii.ac.jp

Table 2: Cytotoxicity of Mastoparan Peptides Against Various Cell Lines
PeptideAssayCell LineResult (e.g., IC50)Reference
Mastoparan-LMTTJurkat (T-cell leukemia)IC50 = 77 µM frontiersin.org
Mastoparan-LMTTMCF-7 (Breast cancer)IC50 = 432 µM frontiersin.org
[I5, R8] mastoparanMTTVero (Normal kidney epithelial)CC50 > 50 µg/mL nih.gov
MastoparanLDH ReleaseMDCK (Normal kidney epithelial)32% LDH release at 15 min dtic.mil
Mastoparan-MCCK-84T1 (Breast cancer)Significant cytotoxicity dovepress.com

A hallmark activity of mastoparan peptides is their ability to trigger degranulation in mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators. This activity is typically quantified by incubating the peptide with a mast cell line, such as rat basophilic leukemia cells (RBL-2H3), and then measuring the release of a granular enzyme like β-hexosaminidase or histamine itself via an ELISA. nih.govtandfonline.com The results are often expressed as the half-maximal effective concentration (EC50), which is the peptide concentration required to induce 50% of the maximum degranulation. nih.gov These assays are critical for understanding the peptide's pro-inflammatory potential and for structure-activity relationship studies aiming to reduce this effect while preserving other desired activities like antimicrobial or anticancer effects. nih.gov A systematic study of 55 mastoparans revealed a wide range of degranulation activities, highlighting the functional diversity within this peptide family. nih.gov

Enzyme Activity Assays (e.g., GTPase, Phospholipases, Butyrylcholinesterase)

Enzyme activity assays are fundamental in elucidating the mechanisms of action of this compound. These assays measure the rate at which the peptide affects specific enzymatic reactions, providing insights into its cellular targets and signaling pathways.

GTPase Activity: Mastoparans are known to directly activate the guanine (B1146940) nucleotide exchange reaction of the α-subunit of heterotrimeric G proteins, a function analogous to G protein-coupled receptors. unc.edu This activation leads to a cascade of downstream events, including the modulation of various effector enzymes. While specific studies on this compound's direct effect on GTPase activity are not detailed in the provided search results, the general mechanism of mastoparans suggests that it would likely stimulate GTPase activity as part of its G protein activation process.

Phospholipase Activity: Mastoparans have been shown to facilitate the activity of phospholipase A2 (PLA2). nih.gov For instance, the peptide mastoparan caused a significant increase in the production of arachidonic acid, a product of PLA2 activity, in various experimental setups. nih.gov This stimulation of PLA2 is dose-dependent and is a key part of the inflammatory and cytotoxic effects of mastoparans. nih.gov The activation of phospholipases C and D (PLC and PLD) by mastoparans has also been noted in plant cells, indicating a broad range of effects on this class of enzymes. nih.gov

Butyrylcholinesterase (BChE) Activity: Studies have investigated the effect of mastoparan on butyrylcholinesterase, an enzyme involved in the hydrolysis of choline (B1196258) esters. One study demonstrated that mastoparan exhibits inhibitory activity against BChE, with a reported IC50 value of 12.41±0.2 µg/ml. ekb.egresearchgate.net This finding suggests a potential role for mastoparan in modulating cholinergic signaling pathways. ekb.egresearchgate.net The assay for BChE activity is often performed using a modified Ellman's method, which spectrophotometrically measures the enzyme's activity. plos.org

Calcium Signaling Assays

Calcium (Ca²⁺) is a ubiquitous second messenger, and its intracellular concentration is tightly regulated. windows.netfrontiersin.org Mastoparan peptides are known to induce rapid increases in intracellular Ca²⁺ levels in both plant and animal cells. unc.edu

In population-based Ca²⁺ assays using rat basophilic leukemia (RBL-2H3) cells, mastoparan was shown to elicit calcium influx from the extracellular environment. windows.net While it did not cause a significant release of calcium from intracellular stores in the bulk assay, a small percentage of individual cells did exhibit store release. windows.net This suggests that the primary mechanism of mastoparan-induced calcium signaling is through increasing the permeability of the plasma membrane to extracellular calcium.

Furthermore, studies in plant root hair cells have shown that mastoparan can activate calcium spiking, a series of regular oscillations in intracellular calcium concentration. nih.gov This response is analogous to the calcium signaling induced by symbiotic signaling molecules, although the upstream mechanisms appear to be different. nih.gov The ability of mastoparan to induce these calcium signals is linked to its capacity to activate phospholipases, which in turn generate second messengers that can mobilize calcium. nih.gov

Gene Expression and Protein Phosphorylation Analysis (e.g., p38, NF-κB, IL-6, IRAK-1, ERK1/2, Akt)

The cellular effects of this compound are often mediated through the modulation of specific signaling pathways, which can be analyzed by examining changes in gene expression and protein phosphorylation.

p38 MAP Kinase: In human endothelial cells and murine macrophages, mastoparan has been found to inhibit the lipopolysaccharide (LPS)-induced activation of p38 mitogen-activated protein kinase (MAPK). aai.org This inhibition was observed at both the level of p38 phosphorylation and its downstream kinase activity. aai.org The p38 MAPK pathway is a critical component of the inflammatory response, and its modulation by mastoparan highlights the peptide's anti-inflammatory potential. aai.orgmdpi.comscience.gov

NF-κB and IL-6: Mastoparan also suppresses the activation of nuclear factor-kappa B (NF-κB) and the subsequent expression of interleukin-6 (IL-6), a pro-inflammatory cytokine. aai.org This inhibition is a direct consequence of the disruption of the p38 MAPK pathway. aai.org The effect has been confirmed through reporter gene assays for both NF-κB and the IL-6 promoter. aai.org

IRAK-1, ERK1/2, and Akt: Further studies in murine macrophages revealed that mastoparan can block the LPS-induced kinase activity of IL-1 receptor-associated kinase-1 (IRAK-1) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). aai.org In contrast, the phosphorylation of Akt, a key component of the PI3K signaling pathway, was not affected by mastoparan pretreatment. aai.orgphysiology.org This indicates a degree of specificity in the signaling pathways targeted by the peptide. aai.org

Microscopic Imaging Techniques

Scanning Electron Microscopy (SEM) for Membrane Damage Visualization

Scanning electron microscopy (SEM) is a powerful tool for visualizing the surface topography of cells and observing morphological changes induced by antimicrobial peptides. Several studies have utilized SEM to demonstrate the membrane-damaging effects of mastoparan peptides.

For instance, treatment of Staphylococcus aureus with Mastoparan X resulted in significant alterations to the bacterial cell morphology. nih.govfrontiersin.org SEM images revealed that the normally spherical and smooth bacterial cells became wrinkled and irregular, with visible pores on their surface after exposure to the peptide. nih.govfrontiersin.org This indicates that the peptide disrupts the integrity of the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death. nih.govfrontiersin.org Similarly, an analog of mastoparan, [I⁵, R⁸] MP, was shown to cause membrane disruption in Listeria ivanovii. asm.org High-resolution SEM has also been employed to study the fine structure of intestinal epithelial cells, demonstrating the capability of this technique to visualize detailed cellular and subcellular structures. researchgate.net

Three-Dimensional Electron Microscopy for Intracellular Organelle Studies

Three-dimensional electron microscopy (3D-EM) techniques, such as serial section EM and cryo-electron tomography, provide detailed insights into the ultrastructure of cells and the spatial relationships between organelles. nih.govwadsworth.orgucl.ac.uk These methods are invaluable for understanding how peptides like mastoparan might affect the internal architecture of a cell.

The osmium maceration method, a technique for SEM, allows for the direct 3D observation of intracellular membrane systems by removing soluble cytoplasmic proteins. nih.gov This approach has been used to visualize the 3D structure of organelles like the Golgi apparatus, mitochondria, and endoplasmic reticulum. nih.gov While specific studies using 3D-EM to investigate the effects of this compound on intracellular organelles were not found in the search results, the technology exists to explore such questions. For example, 3D-EM could be used to determine if mastoparan induces changes in the morphology or interactions of mitochondria, the endoplasmic reticulum, or other organelles, which could be linked to its effects on cellular metabolism and signaling. wadsworth.orgresearchgate.net

Fluorescent Probes for Membrane Permeabilization

Fluorescent probes are widely used to assess the ability of antimicrobial peptides to permeabilize cell membranes. These assays provide a dynamic and quantitative measure of membrane integrity.

One common method involves using the chromogenic substrate ο-nitrophenyl-β-D-galactopyranoside (ONPG). nih.gov If a peptide disrupts the bacterial membrane, ONPG can enter the cytoplasm and be hydrolyzed by the intracellular enzyme β-galactosidase, producing the yellow-colored product ο-nitrophenol (ONP), which can be measured spectrophotometrically. nih.gov Studies with mastoparan-AF have shown a dose-dependent increase in membrane permeabilization in E. coli using this assay. nih.gov

Computational and In Silico Approaches

Computational and in silico methods are pivotal in modern peptide research, offering deep insights into the molecular mechanisms, structure-function relationships, and therapeutic potential of compounds like this compound. These approaches allow for the simulation and prediction of peptide behavior at an atomic level, guiding further experimental work.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For mastoparan peptides, MD simulations provide crucial insights into their conformational dynamics, stability, and interactions with biological membranes, which are central to their mechanism of action.

Researchers have used MD simulations to investigate various mastoparan analogues. For instance, simulations have been employed to understand how mastoparan peptides interact with different model membranes, such as those mimicking bacterial versus mammalian cells. These studies have revealed that analogues like mastoparan-R1 and mastoparan-R4 have more significant interactions with bacteria-like membranes compared to model mammalian membranes, which helps to explain their selective toxicity. nih.gov The stability of mastoparan-chitosan complexes has also been evaluated using 100-nanosecond MD simulations, which showed the complex remained stable after an initial 5-nanosecond adjustment period. tandfonline.com Similarly, the interaction between Mastoparan-B and the AdeB efflux pump in Acinetobacter baumannii was studied using simulations, revealing that the peptide could induce conformational changes in the pump. nih.gov These simulations often track metrics like the root-mean-square deviation (RMSD) to assess the stability of the peptide and its complexes, with minimal deviations indicating a stable interaction. tandfonline.comresearchgate.net

Mastoparan AnalogueSimulation FocusKey FindingsCitations
Mastoparan-R1 & R4 Interaction with bacterial vs. mammalian model membranes.Showed greater interaction with bacteria-like membranes, supporting their selectivity. nih.gov
Mastoparan Stability of mastoparan-chitosan nanoconstructs.Complex reached stability after 5 ns and remained stable for the 100 ns simulation. tandfonline.com
Mastoparan-B Interaction with the AdeB efflux pump of A. baumannii.Peptide binding caused conformational changes in the AdeB protein, suggesting a mechanism for blocking its activity. nih.gov
Mastoparan Interaction with SARS-CoV-2 spike protein.The complex was identified as stable throughout the simulation, with minimal RMSD deviations. researchgate.net

Energy Landscape Analysis

This approach has been applied to the mastoparan-like peptide Polybia-MP1 and its analogue H-MP1 to compare their conformational ensembles both in aqueous solution and when adsorbed onto an anionic lipid bilayer mimicking a bacterial membrane. nih.govacs.org The analysis provides a detailed comparison of how structural changes, such as substituting lysine (B10760008) with histidine, affect the peptide's conformational dynamics. nih.govacs.org By projecting the vast dataset from MD simulations into a single, effective phase space, ELViM can identify subtle differences in the conformational ensembles of peptides that may influence their membrane affinity and adsorption kinetics. nih.govacs.org This method offers a powerful way to understand the structural basis of peptide-membrane interactions, which is fundamental to the biological activity of mastoparans. nih.gov

Computer-Aided Peptide Design and Prediction

Computer-aided design involves using computational tools to create new peptide variants with improved properties, such as enhanced antimicrobial activity and reduced toxicity to mammalian cells. nih.gov This rational design approach has been successfully used to modify mastoparan peptides. asm.org

The process often starts with a parent peptide, like mastoparan-L, which, despite its antimicrobial properties, has significant toxicity. asm.orgresearchgate.net Algorithms can then be used to generate variants by making specific amino acid substitutions. uq.edu.au These modifications aim to alter physicochemical properties like charge, hydrophobicity, and amphipathicity to fine-tune the peptide's biological activity. asm.org For example, by computationally modifying mastoparan-L, researchers designed variants (e.g., R1 and R4) that retained or even extended their antibacterial activity, including against drug-resistant strains and biofilms, while drastically reducing their toxicity towards mammalian cells. nih.gov Another design strategy involved inserting a conserved pentapeptide motif (FLPII) into the mastoparan-L sequence, which potentiated its antimicrobial effects while reducing hemolytic activity. pnas.org These computationally designed peptides are then synthesized and tested in vitro and in vivo to validate the predictions. nih.govpnas.org

Parent PeptideDesigned Analogue(s)Design Strategy/GoalOutcomeCitations
Mastoparan-L Mastoparan-R1, Mastoparan-R4Computationally modify physicochemical properties to reduce cytotoxicity and optimize therapeutic potential.Reduced toxicity to mammalian cells; effective against susceptible/resistant bacteria and biofilms. nih.govresearchgate.net
Mastoparan-L [I⁵, R⁸] MPEngineer improved cell selectivity and potential.Improved membrane selectivity with potent antibacterial activity and lower cytotoxicity compared to the parent peptide. asm.org
Mastoparan-L Mast-MOInsertion of a pentapeptide motif (FLPII) to reduce toxicity.Preserved helical structure, increased antibacterial properties, and decreased toxicity. pnas.org

Proteomics and Mass Spectrometry for Venom Component Profiling (e.g., LC-MS)

The identification and characterization of individual components within complex mixtures like wasp venom are crucial for discovering novel peptides such as this compound. Proteomics, particularly when coupled with mass spectrometry (MS), provides a powerful platform for this type of analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in this field. nih.gov

In a typical workflow, the crude venom extract is first separated using liquid chromatography, which sorts the components based on their physicochemical properties. nih.gov These separated components are then introduced into a mass spectrometer, which measures their mass-to-charge ratio, allowing for precise mass determination. nih.govresearchgate.net Further analysis using tandem mass spectrometry (MS/MS) involves fragmenting the peptide ions and analyzing the resulting fragment ions to determine the amino acid sequence. nih.govnih.gov

This methodology has been used extensively to profile wasp venoms. For example, a comprehensive LC-MS and MS/MS analysis of the venom from the solitary wasp Eumenes micado revealed that its primary components were small peptides, leading to the discovery and characterization of new mastoparans, EMP-EM1 and EMP-EM2. nih.govresearchgate.netnih.gov Similarly, the venom of the Asian hornet Vespa velutina, a known source of mastoparans, has been profiled using advanced MS techniques like Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS). cumbria.ac.ukcsic.esmdpi.com This quantitative proteomic approach allowed for the identification and quantification of 228 different proteins in the venom sac, highlighting the complexity of venom and the power of MS-based techniques to unravel it. cumbria.ac.ukcsic.esmdpi.com

Wasp SpeciesAnalytical Technique(s)Key FindingsCitations
Vespa velutina SWATH-MS (a form of LC-MS/MS)Quantified 228 total proteins in the venom sac; identified differential expression of proteins between queens and workers. cumbria.ac.ukcsic.esmdpi.com
Eumenes micado LC-MS and MS/MSProfiled the crude venom extract, revealing it mostly consisted of small peptides; identified and sequenced new mastoparans (EMP-EM1 and EMP-EM2). nih.govresearchgate.netnih.gov

Future Research Directions and Translational Potential Non Clinical Focus

Further Elucidation of Detailed Molecular Mechanisms

A primary area of ongoing research is the precise elucidation of the molecular mechanisms underpinning the diverse effects of mastoparans. While it is known that they can interact directly with G proteins and cell membranes, the finer details of these interactions are still being uncovered. researchgate.netjst.go.jp For instance, mastoparan (B549812) has been shown to activate phospholipase C in human polymorphonuclear leukocytes through two distinct pathways: one dependent on a pertussis toxin-sensitive G-protein and another that is sustained and requires extracellular calcium. nih.gov Further studies are needed to clarify how different mastoparan analogs selectively activate specific G protein subtypes. acs.orgnih.gov Understanding the conformational changes that mastoparans undergo when binding to G proteins versus lipid membranes is also crucial. nih.gov For example, the Gs-bound conformation of a mastoparan analog, MP-S, is a kinked α-helix, which differs from its straight helical structure when bound to lipids. nih.gov Such detailed structural and mechanistic knowledge will be instrumental in designing new peptides with tailored functionalities.

Discovery of Novel Mastoparan Peptides from Unexplored Venom Sources

Wasp venoms are a rich and largely untapped reservoir of novel bioactive peptides. drugtargetreview.commdpi.com Since the initial discovery of mastoparan, numerous variants have been identified from different wasp species, each with unique structural and functional properties. mdpi.comresearchgate.net Systematic exploration of venoms from uncharacterized wasp species is a promising avenue for discovering new mastoparan peptides with potentially enhanced activities or novel biological targets. mdpi.com For example, researchers have successfully identified and characterized novel mastoparan peptides from the venom of the social wasp Polybia paulista. researchgate.net The ongoing discovery and characterization of these natural variants provide a valuable library of templates for the rational design of new therapeutic agents. mdpi.com

Development of Highly Selective and Potent Mastoparan Analogs

A significant focus of current research is the rational design and synthesis of mastoparan analogs with improved selectivity and potency. asm.orgnih.govijbs.com The goal is to engineer peptides that can effectively target specific cells or pathogens while minimizing off-target effects. Strategies for developing these analogs include altering the amino acid sequence to enhance antimicrobial activity and reduce toxicity to human cells. drugtargetreview.compnas.org For instance, the development of a Gs-selective analog, MP-S, was achieved by introducing the unusual amino acid α-aminoisobutyryl (Aib) to stabilize the α-helical conformation. acs.orgnih.govacs.org Another approach involves creating variants of mastoparan-L, such as mastoparan-MO, by incorporating a pentapeptide motif found in other antimicrobial and chemotactic peptides, resulting in enhanced antibacterial properties. pnas.org Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, are also being employed to guide the design of new mastoparan derivatives with optimized therapeutic profiles. researchgate.netnih.gov

Applications as Research Tools in Cell Signaling and Membrane Biology

Mastoparans have proven to be invaluable research tools for dissecting complex cellular processes. nih.gov Their ability to directly activate G proteins, independent of cell surface receptors, allows for the specific investigation of G protein-mediated signaling pathways. researchgate.netacs.orgnih.gov They are used to probe the roles of different G protein subtypes in various cellular functions. acs.org Furthermore, their interactions with lipid bilayers make them useful for studying membrane dynamics, including lipid flip-flop and the formation of transient pores. jst.go.jpacs.org For example, mastoparan has been used to study Nod factor signaling in plants, where it was found to activate calcium spiking in a manner analogous to the natural signaling molecule. nih.gov The development of analogs with even greater selectivity will further enhance their utility as precise molecular probes in cell biology. acs.orgnih.gov

Exploration of Mastoparan-Based Therapeutics in Preclinical Models

The therapeutic potential of mastoparan peptides is being actively explored in various preclinical models. researchgate.netdovepress.com Studies have demonstrated the in vivo efficacy of mastoparan analogs in animal models of bacterial infections and cancer. For instance, an engineered peptide, mast-MO, provided protection to mice against lethal bacterial sepsis. pnas.org In the context of cancer, mastoparan has been shown to induce apoptosis in melanoma cells and reduce tumor growth in vivo. researchgate.net Furthermore, novel delivery systems, such as phytosomes, are being developed to enhance the in vivo stability and tumor-targeting of mastoparan peptides. dovepress.com These promising preclinical findings are paving the way for the future clinical development of mastoparan-based therapeutics.

Understanding Fundamental Cellular Processes Affected by Mastoparan Interaction

Research into mastoparan-cell interactions continues to provide insights into fundamental cellular processes. oup.com The peptide's ability to modulate intracellular calcium levels, for example, has been used to study calcium signaling pathways. nih.govoup.com Mastoparan has been shown to induce a rapid increase in intracellular calcium in rat pituitary GH3 cells, leading to prolactin secretion. oup.com It also affects exocytosis, with studies suggesting its involvement in the regulation of SNARE proteins through GTP-dependent signals. acs.org By studying how mastoparan perturbs these basic cellular functions, researchers can gain a better understanding of the underlying molecular machinery that governs cell behavior.

Advancements in Peptide Delivery Systems and Bioreactors

Overcoming the challenges of peptide delivery and large-scale production is crucial for the clinical translation of mastoparan-based therapeutics. Research is focused on developing advanced delivery systems, such as nanoparticles and liposomes, to improve the stability, bioavailability, and targeted delivery of these peptides. mdpi.comresearchgate.net For example, encapsulating mastoparan in chitosan (B1678972) nanoparticles has been shown to enhance its stability and efficacy against multidrug-resistant bacteria. mdpi.com In parallel, advancements in bioreactor technology are addressing the need for cost-effective and scalable production of therapeutic peptides. mdpi.comfrontiersin.orgnih.govopenaccessjournals.comwur.nl The use of membrane bioreactors and optimized fermentation processes in hosts like E. coli are being explored to increase the yield and purity of recombinant peptides. mdpi.comfrontiersin.orgnih.govwur.nl

Data Tables

Table 1: Investigated Mastoparan Analogs and Their Modifications

Analog Name Parent Peptide Modification Investigated Purpose
MP-S Mastoparan Introduction of α-aminoisobutyryl (Aib) at position 10. acs.orgnih.govacs.org To create a Gs-selective activator and improve NMR signal dispersion. acs.orgnih.govacs.org
Mastoparan-MO Mastoparan-L N-terminal addition of a pentapeptide motif (FLPII). pnas.org To enhance antimicrobial and immunomodulatory properties while reducing toxicity. pnas.org
[I5, R8] MP Mastoparan-L Substitution of amino acids at positions 5 and 8. asm.orgnih.gov To improve cell selectivity and antibacterial efficacy against bovine mastitis pathogens. asm.orgnih.gov
tMP-C Mastoparan-C N-terminal extension with a TAT sequence. ijbs.com To enhance intracellular delivery for improved anticancer activity. ijbs.com
cMP-C Mastoparan-C Skeleton-based cyclization via a disulfide bridge. ijbs.com To improve stability in serum. ijbs.com
Mastoparan-R1 Mastoparan-L Computationally designed modifications. nih.gov To improve therapeutic potential for controlling bacterial infections. nih.gov

| Mastoparan-R4 | Mastoparan-L | Computationally designed modifications. nih.gov | To improve therapeutic potential for controlling bacterial infections. nih.gov |

Table 2: Summary of Preclinical Models and Findings

Peptide/Analog Preclinical Model Key Findings
Mastoparan-MO Lethal sepsis mouse model (E. coli and S. aureus) Conferred protection against lethal bacterial infections. pnas.org
Mastoparan Mouse model of mammary carcinoma Worked synergistically with gemcitabine (B846). caymanchem.com
Mastoparan Melanoma mouse model Reduced tumor growth and increased mouse survival. researchgate.net
Phy-Mast-M 4T1 tumor-bearing mouse model Demonstrated superior tumor accumulation and inhibitory effects on tumor growth compared to free Mast-M. dovepress.com

| [I5, R8] MP | In vitro models using bovine mastitis isolates of S. aureus | Showed enhanced selectivity and antibacterial features. asm.orgnih.gov |

Q & A

Q. What standardized protocols ensure reproducible handling and storage of Mastoparan-V2 in experimental settings?

this compound’s stability is critical for reproducibility. Methodologically:

  • Store lyophilized peptide at -80°C in airtight, light-protected vials to prevent degradation .
  • Reconstitute in sterile, pH-buffered solutions (e.g., PBS at pH 7.4) to maintain structural integrity .
  • Validate purity via HPLC (>95%) and mass spectrometry before use, with batch-specific documentation in supplementary materials .

Q. How is the optimal concentration range determined for this compound in cytotoxicity assays?

Use iterative dose-response experiments:

  • Start with broad ranges (0.1–100 µM) in cell viability assays (e.g., MTT or resazurin-based), using at least three biological replicates .
  • Calculate IC₅₀ values via nonlinear regression models (e.g., four-parameter logistic curves) .
  • Include positive controls (e.g., Triton X-100 for 100% lysis) and negative controls (vehicle-only) to normalize data .

Q. Which validated methods assess this compound’s membrane-disrupting activity in bacterial models?

Combine fluorescence assays and microscopy:

  • SYTOX Green uptake : Quantify membrane permeability in real-time using kinetic plate readers .
  • Transmission electron microscopy (TEM) : Visualize ultrastructural changes in bacterial membranes post-treatment .
  • Standardize bacterial growth phase (OD₆₀₀ = 0.5) and buffer conditions to minimize variability .

Advanced Research Questions

Q. How can contradictory findings about this compound’s selectivity for prokaryotic vs. eukaryotic cells be resolved?

Systematic meta-analysis and controlled variables:

  • Compare studies using standardized cell lines (e.g., HEK293 vs. E. coli K12) and identical assay conditions (pH, temperature) .
  • Analyze lipid composition differences via mass spectrometry to correlate selectivity with membrane cholesterol content .
  • Employ dual-reporter systems (e.g., lactate dehydrogenase release for eukaryotic cells + propidium iodide for bacteria) in parallel experiments .

Q. What experimental designs distinguish this compound’s direct antimicrobial effects from immunomodulatory mechanisms?

Use genetic and pharmacological knockout models:

  • Test this compound in immune-deficient cell lines (e.g., TLR4-KO macrophages) to isolate direct antimicrobial activity .
  • Pair transcriptomic profiling (RNA-seq) with cytokine arrays to map immune signaling pathways .
  • Conduct time-course studies: Early membrane disruption (≤1 hr) vs. delayed cytokine release (≥6 hr) .

Q. Which statistical approaches best analyze dose-response relationships in this compound’s dual cytolytic and signaling effects?

Multivariate regression and machine learning:

  • Apply hierarchical clustering to group similar response patterns across cell types .
  • Use Bayesian inference to model uncertainty in EC₅₀ values when signaling effects plateau before cytolysis .
  • Validate with bootstrapping (≥1,000 iterations) to ensure robustness in small-sample studies .

Data Management and Reporting

  • Tables : Structure dose-response data with columns for concentration, mean response (±SEM), n-value, and statistical significance (e.g., ANOVA p-values) .
  • Figures : Include TEM micrographs with scale bars and fluorescence kinetics plots normalized to controls .
  • Reproducibility : Archive raw data (e.g., flow cytometry .fcs files) in FAIR-aligned repositories with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.